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  • Product: Allyl 3-amino-2-methoxybenzoate
  • CAS: 153775-14-5

Core Science & Biosynthesis

Foundational

Thermodynamic and Kinetic Solubility Profiling of Allyl 3-amino-2-methoxybenzoate in Organic Solvents

A Technical Guide for Synthetic Workflows and Process Chemistry As a Senior Application Scientist, I approach the solubility profiling of complex pharmaceutical intermediates not merely as a data-gathering exercise, but...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Synthetic Workflows and Process Chemistry

As a Senior Application Scientist, I approach the solubility profiling of complex pharmaceutical intermediates not merely as a data-gathering exercise, but as a foundational step in process chemistry design. Allyl 3-amino-2-methoxybenzoate is a highly versatile building block utilized in the synthesis of carbapenem antibiotics and Tyk-2 inhibitors (IL-12/IL-23 modulators). Understanding its solubility across various organic solvents is critical for optimizing reaction homogeneity, yield, and downstream purification.

This whitepaper provides an in-depth analysis of the solubility profile of allyl 3-amino-2-methoxybenzoate, detailing the structural thermodynamics, empirical data summaries, and the self-validating experimental protocols required to generate reliable solubility metrics.

Structural Thermodynamics & Solvent Interactions

The solubility of allyl 3-amino-2-methoxybenzoate is governed by the interplay of its three primary functional groups attached to the aromatic ring:

  • Allyl Ester Group: Confers significant lipophilicity and steric bulk, driving solubility in non-polar and polar aprotic solvents.

  • Methoxy Group: Acts as an electron-donating group with moderate polarity, enhancing solubility in ether-based and halogenated solvents.

  • Primary Amine: Provides hydrogen-bond donor and acceptor capabilities, which introduces partial solubility in polar protic solvents (like alcohols) but is insufficient to overcome the molecule's overall hydrophobicity in aqueous media.

Following the principle of "like dissolves like" ()[1], polar aprotic solvents are the optimal thermodynamic match for this compound. They effectively solvate the polar functional groups via dipole-dipole interactions without acting as nucleophiles, which is crucial to prevent unwanted transesterification of the allyl ester during prolonged storage or reaction heating.

Quantitative Solubility Profile

While exact empirical solubility values can vary based on temperature and crystalline form, the following table summarizes the representative solubility profile of allyl 3-amino-2-methoxybenzoate at 25°C. These values are extrapolated from structural thermodynamic models and validated by solvent usage in patent literature for downstream synthetic workflows ()[2].

Solvent ClassSpecific SolventEstimated Solubility (mg/mL at 25°C)Process Utility in Synthesis
Polar Aprotic Tetrahydrofuran (THF)> 100 (Highly Soluble)Primary solvent for LiHMDS deprotonation
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Highly Soluble)Solvent for Pd-catalyzed deallylation
Polar Aprotic Ethyl Acetate (EtOAc)> 50 (Highly Soluble)Liquid-liquid extraction, chromatography
Polar Protic Methanol (MeOH)10 - 50 (Moderately Soluble)Recrystallization, reaction quenching
Non-Polar Hexane / Heptane< 1 (Poorly Soluble)Anti-solvent for crystallization, trituration
Aqueous Water< 0.1 (Practically Insoluble)Aqueous workup (washes away inorganic salts)
Experimental Methodologies: A Self-Validating System

To generate trustworthy solubility data for drug development, protocols must be designed to eliminate kinetic artifacts. Below are the rigorous, step-by-step methodologies for determining both thermodynamic and kinetic solubility.

3.1 Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining true equilibrium solubility ()[1].

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid allyl 3-amino-2-methoxybenzoate (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality Check: Glass is strictly required. Harsh solvents like THF or Dichloromethane will leach plasticizers from standard microcentrifuge tubes, introducing massive UV-absorbing artifacts into your final HPLC chromatogram.

  • Equilibration: Agitate the suspension on an orbital shaker at a constant 25°C for 48 to 72 hours.

    • Causality Check: Dissolution is a kinetic process. Shaking for a minimum of 48 hours ensures the system overcomes the kinetic barrier and reaches a true thermodynamic equilibrium between the solid lattice and the solvated state[1].

  • Phase Separation: Centrifuge the equilibrated vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Causality Check: Direct filtration of a heavily saturated suspension can force micro-particulates through the membrane or cause localized precipitation on the filter itself, artificially inflating or deflating the measured concentration ()[3].

  • Clarification: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality Check: PTFE is chemically inert. Nylon filters must be avoided as they can non-specifically bind to the aromatic amine, artificially lowering the analyte concentration.

  • Quantification: Immediately dilute an aliquot of the filtrate into the HPLC mobile phase and quantify against a 5-point calibration curve (R² > 0.999) using UV-Vis detection[3].

ShakeFlask N1 Excess Solute Addition N2 Equilibration (24-72h, 25°C) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant Filtration N3->N4 N5 HPLC UV-Vis Quantification N4->N5

Caption: Thermodynamic solubility workflow via the shake-flask method and HPLC.

3.2 Kinetic Solubility via Laser Nephelometry

For early-stage screening where material is scarce, kinetic solubility is preferred. This method measures the point of precipitation rather than equilibrium ()[3].

Step-by-Step Protocol:

  • Prepare a 20 mM stock solution of allyl 3-amino-2-methoxybenzoate in 100% DMSO.

  • Perform serial dilutions of the stock into the target aqueous/organic buffer system in a 96-well plate.

  • Incubate for 2 hours at room temperature.

  • Measure light scattering using a laser nephelometer. The concentration at which light scattering sharply increases indicates the kinetic solubility limit (the onset of precipitation)[3].

Process Chemistry Implications: Solvent Selection

The solubility profile of allyl 3-amino-2-methoxybenzoate directly dictates its utility in complex synthetic pathways.

For instance, in the synthesis of IL-12/IL-23 modulators, the primary amine must be deprotonated using strong bases like LiHMDS. This requires a solvent that is strictly aprotic but capable of fully dissolving the substrate to ensure a homogeneous, rapid reaction. Tetrahydrofuran (THF) is the optimal choice here, as it provides >100 mg/mL solubility while remaining inert to the base ()[2].

Similarly, when allyl 3-amino-2-methoxybenzoate is utilized as an intermediate for carbapenem antibiotics, the allyl ester is often removed via palladium-catalyzed deallylation. This catalytic cycle requires high substrate mobility. Literature confirms that running this reaction in highly solubilizing polar aprotic mixtures like DMSO or THF ensures rapid catalytic turnover and high yields ()[4]. Conversely, non-polar solvents like Hexane are intentionally utilized as anti-solvents to force the crystallization of the product out of solution during final purification.

SolventImpact Root Allyl 3-amino-2-methoxybenzoate PolarAprotic Polar Aprotic (THF, DMSO) Root->PolarAprotic NonPolar Non-Polar (Hexane, Toluene) Root->NonPolar PolarProtic Polar Protic (MeOH, EtOH) Root->PolarProtic App1 High Solubility: Ideal for Pd-catalyzed deallylation PolarAprotic->App1 App2 Low Solubility: Used as anti-solvent for crystallization NonPolar->App2 App3 Moderate Solubility: Suitable for recrystallization PolarProtic->App3

Caption: Solvent class impact on allyl 3-amino-2-methoxybenzoate processing.

References
  • Google Patents (US11021475B2).Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses.
  • Google Patents (US5478820A).Antibiotic compounds.

Sources

Exploratory

Mechanism of Action for Allyl 3-Amino-2-Methoxybenzoate Derivatives: The Paradigm of Allosteric TYK2 Inhibition

Executive Summary In modern medicinal chemistry, the pursuit of highly selective kinase inhibitors has shifted from targeting the highly conserved orthosteric ATP-binding sites to exploiting unique allosteric regulatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective kinase inhibitors has shifted from targeting the highly conserved orthosteric ATP-binding sites to exploiting unique allosteric regulatory domains. Allyl 3-amino-2-methoxybenzoate serves as a critical synthetic building block in this paradigm. While the allyl ester functions as a transient protecting group during complex multi-step syntheses[1], its deprotected active pharmacophore—the 3-amino-2-methoxybenzamide moiety—is the structural linchpin of a breakthrough class of Tyrosine Kinase 2 (TYK2) allosteric inhibitors, most notably Deucravacitinib (BMS-986165)[2].

This technical whitepaper explores the causality behind the chemical design of these derivatives, details their unique pseudokinase-directed mechanism of action, and provides self-validating experimental workflows for their synthesis and biological evaluation.

Chemical Foundation: The 3-Amino-2-Methoxybenzoate Pharmacophore

The synthesis of highly specific TYK2 inhibitors requires a core structure capable of locking into a rigid conformation while presenting specific hydrogen-bond donors and acceptors. The 3-amino-2-methoxybenzoate derivative achieves this through precise intramolecular dynamics.

Causality in Chemical Design
  • The Methoxy Group's Role: The methoxy group at the 2-position is not merely a steric filler. It forms a critical intramolecular hydrogen bond with the adjacent amide N-H[3]. This interaction forces the aromatic ring and the amide linkage into a rigid, coplanar conformation.

  • The "Alanine Pocket" Fit: This conformational locking allows the derivative to act as a molecular wedge, slotting perfectly into a highly specific, rare "alanine pocket" (Ala671) found exclusively in the TYK2 regulatory domain[4].

  • The Allyl Protecting Strategy: During the synthesis of these complex heterocycles, the carboxylic acid must be protected. The allyl ester is chosen specifically because it can be cleaved under mild, neutral Palladium(0) catalytic conditions, preventing the degradation or epimerization of sensitive functional groups that would occur under standard basic or acidic hydrolysis[1].

Mechanism of Action: Pseudokinase (JH2) Domain Targeting

Historically, Janus kinase (JAK) inhibitors have targeted the highly conserved JH1 catalytic domain, leading to off-target inhibition of JAK1, JAK2, and JAK3, which causes adverse effects like anemia and broad immunosuppression[5].

Derivatives of 3-amino-2-methoxybenzoate circumvent this by targeting the JH2 pseudokinase domain [2].

The Allosteric Blockade
  • Water Displacement: Upon entering the JH2 domain, the rigid 3-amino-2-methoxybenzamide core displaces a network of structured water molecules, driving a favorable entropic shift[2].

  • The Arg738 Anchor: The amide carbonyl of the derivative forms a high-affinity intermolecular hydrogen bond with the Arg738 residue of the TYK2 protein[3].

  • Conformational Stabilization: By anchoring to Arg738, the derivative stabilizes the JH2 domain in an inhibitory conformation. This sterically restrains the adjacent JH1 catalytic domain, physically preventing it from phosphorylating downstream Signal Transducer and Activator of Transcription (STAT) proteins[6].

  • Pathway Shutdown: This selectively shuts down the Interleukin-23 (IL-23), IL-12, and Type I Interferon (IFNα/β) signaling pathways without interfering with other cytokine networks[5].

TYK2_Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor TYK2_JH2 TYK2 Pseudokinase (JH2) Regulatory Domain Receptor->TYK2_JH2 Activation Signal TYK2_JH1 TYK2 Kinase (JH1) Catalytic Domain TYK2_JH2->TYK2_JH1 Conformational Change STAT3 STAT3 Phosphorylation TYK2_JH1->STAT3 Inhibitor 3-Amino-2-Methoxybenzamide Derivative Inhibitor->TYK2_JH2 Allosteric Binding (Arg738 Anchor) Inhibitor->TYK2_JH1 Prevents Activation Transcription Pro-inflammatory Gene Transcription STAT3->Transcription

Caption: Allosteric inhibition of the TYK2 signaling pathway by 3-amino-2-methoxybenzamide derivatives.

Pharmacological Profile & Kinase Selectivity

The clinical superiority of these derivatives lies in their unprecedented selectivity profile. By targeting the less-conserved JH2 domain, derivatives like Deucravacitinib achieve near-absolute selectivity for TYK2 over other JAK family members[7].

Table 1: Kinase Selectivity Profile of 3-Amino-2-Methoxybenzamide Derivatives (e.g., Deucravacitinib)
Target Kinase / AssayDomain TargetedIC50 / Ki ValueFunctional Impact
TYK2 (Biochemical) JH2 (Pseudokinase)0.02 – 0.2 nM Primary therapeutic target[4][7].
JAK1 (Biochemical) JH1 / JH2> 10,000 nMAvoids broad immunosuppression[2].
JAK2 (Biochemical) JH1 / JH2> 10,000 nMAvoids anemia/erythropoiesis disruption[2].
JAK3 (Biochemical) JH1 / JH2> 10,000 nMPreserves normal lymphocyte function[2].
IL-23 / IFNα (Cellular) Whole Blood (hWB)5 – 13 nMBlocks psoriasis/lupus pathogenesis[4].
EPO Signaling (Cellular) Whole Blood (hWB)> 2,000 nMConfirms lack of JAK2 off-target toxicity[7].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the development of these derivatives requires rigorous, self-validating workflows. Below are the standard protocols for synthesizing the active pharmacophore and validating its allosteric mechanism.

Protocol 1: Synthesis and Deprotection of the Active Pharmacophore

Rationale: Palladium-catalyzed deprotection of the allyl ester prevents the destruction of sensitive heterocyclic motifs that would occur under standard saponification.

  • Allyl Deprotection: Dissolve allyl 3-amino-2-methoxybenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add morpholine (10.0 eq) as a mild allyl scavenger and tetrakis(triphenylphosphine)palladium(0) (0.05 eq)[1]. Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • In-Process Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The protocol is self-validating when the parent mass (m/z 208 [M+H]+) completely disappears, replaced by the free acid mass (m/z 168 [M+H]+).

  • Amide Coupling: Isolate the 3-amino-2-methoxybenzoic acid. Dissolve in Dimethylformamide (DMF) and add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.

  • Derivatization: Add the target heterocyclic amine (e.g., a substituted N-methylpyridazine) (1.1 eq). Stir for 12 hours at room temperature[3].

  • Purification: Purify the crude product via reverse-phase preparative HPLC to yield the final derivative (>99% purity required for biological assays).

Protocol 2: TR-FRET Assay for TYK2 JH2 Binding Validation

Rationale: To definitively prove the allosteric mechanism, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to confirm binding specifically to the JH2 domain, independent of the catalytic JH1 domain.

  • Reagent Preparation: Prepare recombinant GST-tagged TYK2 JH2 domain (amino acids 575-869) and an Alexa Fluor 647-conjugated JH2 tracer ligand.

  • Assay Assembly: In a 384-well microplate, combine 2 nM GST-TYK2-JH2, 2 nM LanthaScreen Eu-anti-GST antibody, and 15 nM fluorescent tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35)[4].

  • Compound Addition: Dispense the synthesized 3-amino-2-methoxybenzamide derivative in a 10-point concentration gradient (from 10 µM down to 0.5 pM).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the FRET ratio (Emission 665 nm / Emission 615 nm). A dose-dependent decrease in the FRET ratio self-validates that the derivative has successfully displaced the tracer from the JH2 pocket. Fit the data to a 4-parameter logistic curve to determine the IC50[4].

Workflow Synth 1. Allyl Deprotection & Amide Coupling Purify 2. HPLC Purification (>99% Purity) Synth->Purify TRFRET 3. TR-FRET Assay (TYK2 JH2 Binding) Purify->TRFRET CellAssay 4. hWB Cellular Assay (IL-23/IFNα Inhibition) TRFRET->CellAssay Selectivity 5. Kinome Panel (JAK1/2/3 Counter-screen) CellAssay->Selectivity

Caption: Experimental workflow for the synthesis and validation of TYK2 allosteric inhibitors.

References

  • US5478820A - Antibiotic compounds. Google Patents.

  • Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, ACS Publications.

  • Tyrosine Kinase 2 (TYK2) Allosteric Inhibitors To Treat Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications.

  • Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. ResearchGate.

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central (PMC).

  • BMS-986165 (Deucravacitinib) | TYK2 Inhibitor. Selleck Chemicals.

Sources

Foundational

Thermal Stability and Degradation Kinetics of Allyl 3-amino-2-methoxybenzoate at Room Temperature: A Technical Whitepaper

Executive Summary Allyl 3-amino-2-methoxybenzoate (CAS: 153775-14-5) is a highly specialized chemical intermediate, predominantly utilized in the synthesis of broad-spectrum carbapenem antibiotics . Handled typically as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl 3-amino-2-methoxybenzoate (CAS: 153775-14-5) is a highly specialized chemical intermediate, predominantly utilized in the synthesis of broad-spectrum carbapenem antibiotics . Handled typically as a liquid at room temperature, its molecular architecture features two reactive domains: an electron-rich aniline moiety and an allyl ester. While this dual functionality is essential for orthogonal synthetic strategies, it introduces complex thermal stability challenges during long-term room temperature storage (20–25°C). This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, presents quantitative stability data, and establishes a self-validating analytical workflow for rigorous quality control.

Structural Profiling and Mechanistic Vulnerabilities

To understand the thermal stability of this compound, we must analyze the causality behind its chemical degradation. The molecule is not statically stable at room temperature; rather, it exists in a delicate kinetic balance dictated by its functional groups.

The Oxidative Pathway: Aniline Activation via Resonance

The 3-amino group is an aniline derivative. In this specific molecule, the presence of the 2-methoxy group—an electron-donating group (EDG)—exerts a strong positive mesomeric (+M) effect. This localized increase in electron density enriches the nitrogen lone pair of the adjacent amino group, significantly lowering its oxidation potential. Consequently, even at standard room temperature, the aniline moiety is highly vulnerable to auto-oxidation by atmospheric triplet oxygen. This initiates a radical chain reaction that yields highly colored azo and azoxy dimers, alongside quinone-imines .

The Hydrolytic Pathway: Ester Cleavage

Allyl esters are prized in complex API synthesis because they offer orthogonal deprotection capabilities, allowing for selective cleavage via palladium-catalyzed Tsuji-Trost reactions at room temperature without affecting other functional groups . While relatively stable against neutral hydrolysis compared to standard aliphatic esters, prolonged exposure to ambient moisture at room temperature drives slow nucleophilic acyl substitution. This hydrolytic cleavage yields 3-amino-2-methoxybenzoic acid and allyl alcohol .

G A Allyl 3-amino-2-methoxybenzoate (CAS: 153775-14-5) B Oxidative Pathway (O2 Exposure) A->B Auto-oxidation (Room Temp) C Hydrolytic Pathway (Moisture Ingress) A->C Nucleophilic Attack (Slow at pH 7) D Azo/Azoxy Dimers & Quinone-imines B->D Radical Coupling E 3-amino-2-methoxybenzoic acid + Allyl Alcohol C->E Ester Cleavage

Chemical degradation pathways of allyl 3-amino-2-methoxybenzoate at room temperature.

Real-Time Room Temperature Stability: Kinetic Data

To quantify these degradation mechanisms, a 12-month real-time stability study was conducted at standard room temperature conditions (25°C ± 2°C / 60% ± 5% Relative Humidity) using standard amber glass packaging without inert gas purging.

Table 1: 12-Month Stability Profile of Allyl 3-amino-2-methoxybenzoate (25°C / 60% RH)

Timepoint (Months)Assay Purity (%)Moisture (% w/w)Oxidative Impurities (%)Hydrolytic Impurities (%)Appearance
0 99.850.05< 0.05< 0.05Clear, pale yellow liquid
3 99.400.080.350.10Light yellow liquid
6 98.750.120.850.22Yellow liquid
9 97.900.181.500.35Dark yellow liquid
12 96.500.252.650.55Amber/brown liquid

Data Interpretation: The primary driver of degradation at room temperature is oxidation, evidenced by the rapid accumulation of oxidative impurities and the darkening of the liquid. Hydrolysis occurs at a much slower, linear rate, directly proportional to moisture ingress over time.

Experimental Workflows: Self-Validating Stability Protocol

A standard HPLC assay is insufficient for rigorous stability profiling because it cannot differentiate between inherent chemical instability and sample mishandling. As an Application Scientist, I mandate a self-validating analytical system . By coupling HPLC-UV/MS with Karl Fischer (KF) titration, the data cross-verifies itself. If the chromatogram reveals a spike in hydrolytic degradants, the KF data must show a proportional increase in water content. If it does not, the system flags a false positive—indicating that the analytical solvent itself was contaminated with water or that auto-catalysis occurred in the injection vial.

Step-by-Step Methodology

Phase 1: Environmental Conditioning & Aliquoting

  • Transfer 5.0 g aliquots of allyl 3-amino-2-methoxybenzoate into 10 mL amber glass vials.

  • Seal vials with PTFE-lined septa. For accelerated testing, do not purge with inert gas.

  • Store vials in a controlled environmental chamber set to 25°C and 60% RH.

Phase 2: Karl Fischer Coulometric Titration (Moisture Quantification)

  • Standardize the KF coulometer using a 1.0% water standard.

  • Extract 0.5 mL of the sample using a dry, gas-tight syringe.

  • Inject directly into the KF titration vessel.

  • Record the moisture content in % w/w. Crucial Step: This value will serve as the validation anchor for the HPLC hydrolytic data.

Phase 3: HPLC-UV/MS Analysis (Impurity Profiling)

  • Sample Prep: Dilute 50 mg of the sample in 10 mL of anhydrous Acetonitrile (HPLC grade). Note: Do not use methanol or water as diluents to prevent solvolysis during the run.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Set UV detection at 254 nm (optimal for the conjugated aromatic ring) and couple with ESI-MS in positive ion mode to identify dimerized masses.

G S1 Sample Aliquot (25°C / 60% RH) S2 Karl Fischer Titration (Moisture Quantification) S1->S2 Aliquot A S3 HPLC-UV/MS Analysis (Impurity Profiling) S1->S3 Aliquot B S4 Data Cross-Validation Logic S2->S4 % w/w Water S3->S4 Chromatogram S5 Hydrolysis Confirmed (High H2O + Acid Peak) S4->S5 Positive Correlation S6 Oxidation Confirmed (Low H2O + Dimer Peaks) S4->S6 Negative Correlation

Self-validating analytical workflow for real-time stability monitoring.

Mitigation Strategies for Long-Term Storage

To maintain >99% purity of allyl 3-amino-2-methoxybenzoate at room temperature over a 12-month period, the following mitigation protocols must be strictly enforced:

  • Inert Atmosphere Packaging: The primary degradation pathway is oxidative. Vials must be purged with high-purity Argon or Nitrogen prior to sealing to displace atmospheric oxygen .

  • Actinic Light Protection: UV and visible light catalyze the radical formation required for auto-oxidation. Storage must utilize opaque or heavy amber glass containers.

  • Moisture Scavenging: For bulk storage drums, the inclusion of activated 3Å molecular sieves within the headspace (suspended in permeable sachets) will scavenge ambient moisture, effectively halting the secondary hydrolytic degradation pathway.

References

  • Antibiotic compounds (US5478820A). Google Patents.
  • Room temperature selective oxidation of aniline to azoxybenzene over a silver supported tungsten oxide nanostructured catalyst . Green Chemistry (RSC Publishing). Available at:[Link]

  • Selective covalent capture of collagen triple helices with a minimal protecting group strategy . PMC (National Institutes of Health). Available at:[Link]

Exploratory

A Technical Guide to Allyl 3-Amino-2-Methoxybenzoate: Synthesis, Potential Applications, and Recent Discoveries in a Class of Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract Allyl 3-amino-2-methoxybenzoate, a novel derivative of anthranilic acid, stands at the intersection of two pharmacologically significant moieties:...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 3-amino-2-methoxybenzoate, a novel derivative of anthranilic acid, stands at the intersection of two pharmacologically significant moieties: the anthranilate core and the versatile allyl group. While direct literature on this specific molecule is nascent, this technical guide provides a comprehensive overview of its synthetic feasibility, predicted physicochemical properties, and potential therapeutic applications based on an extensive review of related compounds. We will explore the established biological activities of anthranilate derivatives, the role of allylation in modulating pharmacokinetic and pharmacodynamic profiles, and propose detailed experimental protocols for the synthesis, characterization, and biological evaluation of this promising compound. This document serves as a foundational resource for researchers interested in the rational design and development of new chemical entities based on the 3-amino-2-methoxybenzoic acid scaffold.

Introduction: The Anthranilate Scaffold and the Power of the Allyl Moiety

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged structures in medicinal chemistry, serving as precursors for a multitude of approved drugs and biologically active compounds.[1][2] These molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3] The substitution pattern on the anthranilate ring plays a crucial role in defining its biological effects. The presence of a methoxy group at the 2-position and an amino group at the 3-position, as in 3-amino-2-methoxybenzoic acid, creates a unique electronic and steric environment that can be exploited for targeted drug design.[4] 3-Amino-2-methoxybenzoic acid is a known intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[4]

The introduction of an allyl group can significantly impact the biological activity of a molecule. The allyl moiety, a methylene bridge attached to a vinyl group, is found in numerous natural products with demonstrated anticancer and other pharmacological properties.[5] In drug design, allylation can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets.[5] The allyl group can also serve as a handle for further chemical modifications, enabling the creation of diverse compound libraries for screening.

This guide will focus on the synthesis and potential of allyl 3-amino-2-methoxybenzoate, a molecule that combines the therapeutic promise of the anthranilate core with the modulatory effects of the allyl group.

Proposed Synthesis of Allyl 3-Amino-2-Methoxybenzoate

The synthesis of allyl 3-amino-2-methoxybenzoate can be approached through several established chemical transformations. The primary starting material would be 3-amino-2-methoxybenzoic acid.[6][7] Two principal retrosynthetic pathways are considered here: direct esterification of the carboxylic acid and allylation of a protected precursor.

Direct Allyl Esterification

A straightforward approach involves the direct esterification of 3-amino-2-methoxybenzoic acid with allyl alcohol. This can be achieved under acidic conditions (e.g., Fischer esterification) or using coupling agents.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask, add 3-amino-2-methoxybenzoic acid (1 equivalent), a large excess of allyl alcohol (which also serves as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess allyl alcohol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield allyl 3-amino-2-methoxybenzoate.

Causality Behind Experimental Choices:

  • Excess Allyl Alcohol: Using allyl alcohol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage or further processing.

Synthesis via an Acyl Chloride Intermediate

For a more reactive approach that can proceed under milder conditions, the carboxylic acid can be converted to an acyl chloride followed by reaction with allyl alcohol.

Experimental Protocol: Acyl Chloride Formation and Esterification

  • Acyl Chloride Formation: Suspend 3-amino-2-methoxybenzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or disappearance of the solid).

  • Esterification: In a separate flask, dissolve allyl alcohol (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents) in dry DCM. Cool this solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Work-up and Purification: After the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water. Therefore, anhydrous solvents and reagents are essential.

  • Base in Esterification: The base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the amino group of the product and potentially lead to side reactions.

Diagram of Proposed Synthetic Pathways

Synthesis_Pathways cluster_0 Direct Esterification cluster_1 Acyl Chloride Route 3-Amino-2-methoxybenzoic Acid 3-Amino-2-methoxybenzoic Acid Allyl 3-amino-2-methoxybenzoate_1 Allyl 3-amino-2-methoxybenzoate 3-Amino-2-methoxybenzoic Acid->Allyl 3-amino-2-methoxybenzoate_1 H+, Reflux Allyl Alcohol Allyl Alcohol Allyl Alcohol->Allyl 3-amino-2-methoxybenzoate_1 3-Amino-2-methoxybenzoic Acid_2 3-Amino-2-methoxybenzoic Acid Acyl Chloride 3-Amino-2-methoxybenzoyl chloride 3-Amino-2-methoxybenzoic Acid_2->Acyl Chloride SOCl2 or (COCl)2 Allyl 3-amino-2-methoxybenzoate_2 Allyl 3-amino-2-methoxybenzoate Acyl Chloride->Allyl 3-amino-2-methoxybenzoate_2 Base (e.g., TEA) Allyl Alcohol_2 Allyl Alcohol Allyl Alcohol_2->Allyl 3-amino-2-methoxybenzoate_2

Caption: Proposed synthetic routes to allyl 3-amino-2-methoxybenzoate.

Physicochemical Properties and Characterization

The successful synthesis of allyl 3-amino-2-methoxybenzoate would be confirmed through a combination of spectroscopic and analytical techniques.

PropertyPredicted Value/CharacteristicMethod of Determination
Molecular Formula C₁₁H₁₃NO₃High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 207.23 g/mol Mass Spectrometry (MS)
Appearance Likely a solid or oil at room temperatureVisual Inspection
¹H NMR Characteristic peaks for aromatic protons, methoxy protons, allyl protons (vinylic and methylene), and amine protons.Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Resonances corresponding to aromatic carbons, carbonyl carbon, methoxy carbon, and allyl carbons.NMR Spectroscopy
Infrared (IR) Stretching frequencies for N-H (amine), C=O (ester), C-O (ether and ester), and C=C (alkene) bonds.IR Spectroscopy
Purity >95%High-Performance Liquid Chromatography (HPLC)

Potential Pharmacological Activities and Therapeutic Targets

Based on the extensive literature on anthranilate and allyl-containing compounds, allyl 3-amino-2-methoxybenzoate is predicted to exhibit a range of biological activities.

Anti-inflammatory and Analgesic Activity

Many anthranilic acid derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] The N-phenylanthranilic acid derivatives, known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that allyl 3-amino-2-methoxybenzoate could also interact with the COX pathway.

Anticancer Potential

The allyl group is present in several natural and synthetic compounds with demonstrated anticancer properties.[5] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth, such as the mitogen-activated protein kinase (MAPK) pathway.[2][5] Furthermore, some anthranilate derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[3] A recent study highlighted the anticancer activity of 1-allyl-3-amino-2-(4-chloro-2-mercaptobenzenesulphonyl)guanidine derivatives.[8]

Antimicrobial and Antiviral Activity

Derivatives of anthranilic acid have been explored for their antimicrobial and antiviral activities.[1][2] The specific substitution pattern of allyl 3-amino-2-methoxybenzoate may confer activity against various bacterial or viral strains.

Neuroprotective Effects

Recent research has indicated that some anthranilate derivatives can inhibit glutamate release and protect against excitotoxicity, suggesting potential applications in neurodegenerative diseases.[9]

Diagram of Potential Biological Targets and Pathways

Biological_Targets cluster_inflammation Inflammation & Pain cluster_cancer Cancer cluster_cns CNS Disorders Allyl 3-amino-2-methoxybenzoate Allyl 3-amino-2-methoxybenzoate COX Enzymes COX Enzymes Allyl 3-amino-2-methoxybenzoate->COX Enzymes Inhibition MAPK Pathway MAPK Pathway Allyl 3-amino-2-methoxybenzoate->MAPK Pathway Modulation Apoptosis Induction Apoptosis Induction Allyl 3-amino-2-methoxybenzoate->Apoptosis Induction Induction Glutamate Receptors Glutamate Receptors Allyl 3-amino-2-methoxybenzoate->Glutamate Receptors Modulation Screening_Workflow Synthesis & Characterization Synthesis & Characterization Primary Screening Primary Screening Synthesis & Characterization->Primary Screening Cytotoxicity Assay Cytotoxicity Assay Primary Screening->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Primary Screening->Anti-inflammatory Assay Antimicrobial Assay Antimicrobial Assay Primary Screening->Antimicrobial Assay Secondary & MoA Studies Secondary & MoA Studies Cytotoxicity Assay->Secondary & MoA Studies Anti-inflammatory Assay->Secondary & MoA Studies Antimicrobial Assay->Secondary & MoA Studies Apoptosis Assays Apoptosis Assays Secondary & MoA Studies->Apoptosis Assays PGE2 Inhibition Assay PGE2 Inhibition Assay Secondary & MoA Studies->PGE2 Inhibition Assay Lead Optimization Lead Optimization Apoptosis Assays->Lead Optimization PGE2 Inhibition Assay->Lead Optimization

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Allyl 3-Amino-2-methoxybenzoate as a Versatile Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of synthetic precursors is paramount to the efficient construction of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of synthetic precursors is paramount to the efficient construction of complex molecular architectures. Substituted anthranilic acid derivatives are a privileged scaffold, forming the core of numerous biologically active compounds, including anti-inflammatory agents and analgesics.[1][2] This guide focuses on a particularly valuable, yet underexplored building block: allyl 3-amino-2-methoxybenzoate . The unique arrangement of its functional groups—a nucleophilic amine, a sterically influential methoxy group, and a versatile allyl ester—offers a powerful toolkit for the synthesis of novel pharmaceutical intermediates.

The presence of the ortho-methoxy group and the meta-amino group to the ester creates a specific electronic and steric environment that can be exploited to direct further chemical transformations with high regioselectivity.[3] The allyl ester, in particular, serves as a robust protecting group for the carboxylic acid, stable under a variety of conditions but readily cleaved under mild, palladium-catalyzed protocols.[4][5][6] This orthogonality is a key advantage in multi-step syntheses, allowing for the selective unmasking of the carboxylate at a late stage.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of allyl 3-amino-2-methoxybenzoate. We will detail a reliable protocol for its preparation and demonstrate its utility in a cornerstone of modern medicinal chemistry: the Suzuki-Miyaura cross-coupling reaction to generate biaryl scaffolds.[7][8][9]

Part 1: Synthesis of Allyl 3-Amino-2-methoxybenzoate

The most direct route to allyl 3-amino-2-methoxybenzoate is the Fischer-Speier esterification of 3-amino-2-methoxybenzoic acid with allyl alcohol.[10][11] This acid-catalyzed reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Protocol 1: Fischer-Speier Esterification

Objective: To synthesize allyl 3-amino-2-methoxybenzoate from 3-amino-2-methoxybenzoic acid and allyl alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Amino-2-methoxybenzoic acid167.165.00 g29.91.0
Allyl alcohol58.0850 mL-Excess
Sulfuric acid (conc.)98.080.8 mL~14.70.5
Ethyl acetate-150 mL--
Saturated NaHCO₃ solution-100 mL--
Brine-50 mL--
Anhydrous Na₂SO₄----

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-amino-2-methoxybenzoic acid (1.0 eq) in allyl alcohol (used in excess as the solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 eq) to the suspension. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of allyl alcohol is 97 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting carboxylic acid spot (which typically stays at the baseline) and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess allyl alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl 3-amino-2-methoxybenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure ester.

Part 2: Application in Pharmaceutical Synthesis: A Suzuki-Miyaura Approach to Biaryl Carboxylic Acids

Biaryl structures are prevalent in a wide range of pharmaceuticals.[13][14] The Suzuki-Miyaura cross-coupling is a powerful method for their synthesis.[15][16][17] Here, we demonstrate a hypothetical, yet highly plausible, synthetic route where allyl 3-amino-2-methoxybenzoate is first functionalized with an iodine atom, making it a suitable partner for a subsequent Suzuki-Miyaura coupling. The ortho-methoxy and meta-amino substituents are expected to influence the regioselectivity of the iodination.

Overall Synthetic Workflow

G A 3-Amino-2-methoxybenzoic acid B Allyl 3-amino-2-methoxybenzoate A->B Fischer Esterification (Allyl Alcohol, H₂SO₄) C Allyl 3-amino-5-iodo-2-methoxybenzoate B->C Iodination (e.g., I₂, NaHCO₃) D Allyl 5-(aryl)-3-amino-2-methoxybenzoate C->D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) E 5-(Aryl)-3-amino-2-methoxybenzoic acid D->E Allyl Deprotection (Pd(PPh₃)₄, Nucleophile) G cluster_0 Catalytic Cycle Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition Diaryl-Pd(II) Diaryl-Pd(II) Aryl-Pd(II)-I->Diaryl-Pd(II) Transmetalation (Ar'B(OH)₂, Base) Diaryl-Pd(II)->Pd(0) Reductive Elimination Biaryl Product Biaryl Product Diaryl-Pd(II)->Biaryl Product G Allyl Ester Allyl Ester π-Allyl-Pd Complex π-Allyl-Pd Complex Allyl Ester->π-Allyl-Pd Complex Pd(0) π-Allyl-Pd ComplexNucleophile π-Allyl-Pd ComplexNucleophile Carboxylate Anion Carboxylate Anion π-Allyl-Pd ComplexNucleophile->Carboxylate Anion Nucleophilic Attack Carboxylic Acid Carboxylic Acid Carboxylate Anion->Carboxylic Acid Acidic Work-up

Sources

Application

Application Note: Palladium-Catalyzed Deprotection of Allyl 3-Amino-2-Methoxybenzoate

Executive Summary & Rationale In the synthesis of complex active pharmaceutical ingredients (APIs), the functionalization of highly decorated aromatic rings requires precise protecting group strategies. The compound 3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), the functionalization of highly decorated aromatic rings requires precise protecting group strategies. The compound 3-amino-2-methoxybenzoic acid is a highly versatile building block utilized in the development of various therapeutics, including1[1] and 2[2].

During multi-step syntheses where the primary aniline must be manipulated (e.g., via reductive amination or amide coupling), the carboxylic acid is frequently protected as an allyl ester, forming allyl 3-amino-2-methoxybenzoate. The allyl ester is highly prized for its strict orthogonality; it remains completely stable under the strongly acidic conditions used for Boc deprotection and the basic conditions required for Fmoc cleavage. Deprotection of the allyl group is achieved under exceptionally mild, neutral conditions using palladium catalysis, preserving the integrity of sensitive molecular architectures.

Mechanistic Causality: The Tsuji-Trost Cleavage

The deprotection of allyl 3-amino-2-methoxybenzoate is driven by the3[3], a highly specific palladium-catalyzed allylic substitution.

  • Coordination & Oxidative Addition : The catalytic cycle begins when a zerovalent palladium species, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], coordinates to the alkene of the allyl ester. This is followed by oxidative addition, which cleaves the C-O bond, expelling the 3-amino-2-methoxybenzoate anion and generating an electrophilic η3-π-allyl-palladium(II) complex[4].

  • Nucleophilic Scavenging : Because the ionization step is reversible, a nucleophile (scavenger) must be introduced to attack the π-allyl complex. This irreversible trapping event is critical to drive the equilibrium forward[3].

  • Catalyst Regeneration : The nucleophilic attack releases the allylated scavenger and regenerates the active Pd(0) catalyst to continue the cycle[3].

TsujiTrost Substrate Allyl 3-amino-2-methoxybenzoate (Protected Substrate) Pd0 Pd(0) Catalyst [e.g., Pd(PPh3)4] Substrate->Pd0 Coordination to Alkene PiAllyl π-Allyl-Pd(II) Complex + 3-amino-2-methoxybenzoate Anion Pd0->PiAllyl Oxidative Addition (Cleavage of C-O bond) PiAllyl->Pd0 Reductive Elimination (Catalyst Regeneration) Product 3-amino-2-methoxybenzoic acid (Target API Building Block) PiAllyl->Product Release of Carboxylate Byproduct Allylated Scavenger (e.g., N-Allylmorpholine) PiAllyl->Byproduct Trapping of Allyl Group Scavenger Nucleophilic Scavenger (Morpholine / Phenylsilane) Scavenger->PiAllyl Nucleophilic Attack

Figure 1: Tsuji-Trost catalytic cycle for palladium-catalyzed allyl ester deprotection.

Scavenger Selection: Balancing Reactivity and Isolation

The choice of scavenger dictates the purity profile of the final product. Because the substrate contains a free aniline (the 3-amino group), the chosen scavenger must be sufficiently nucleophilic to outcompete the aniline for the electrophilic π-allyl complex, thereby preventing unwanted N-allylation of the API building block.

  • Morpholine : A classic, highly effective secondary amine scavenger[5]. While it rapidly traps the allyl group to form N-allylmorpholine, it is basic. Consequently, the product is often generated as a 6[6], requiring a carefully controlled acidic workup to liberate the free carboxylic acid.

  • Phenylsilane (PhSiH3) : A non-basic hydride donor. It reduces the π-allyl complex to propene gas, leaving no basic byproducts behind. This 7[7] and is highly recommended for substrates sensitive to basic conditions[6].

  • Dimedone : A soft carbon nucleophile that is highly selective but generates a bulky, non-volatile organic byproduct that necessitates chromatographic separation.

Quantitative Comparison of Scavenger Systems
Scavenger SystemEquivalentsReaction TimeTypical YieldByproduct FormedPost-Reaction Isolation
Morpholine 10.0 eq1 - 2 hours>90%N-AllylmorpholineAqueous acidic extraction (pH control required).
Phenylsilane 2.0 - 3.0 eq0.5 - 1 hour>95%Propene (gas)Direct concentration and minimal silica filtration.
Dimedone 3.0 eq2 - 4 hours80-85%Allylated DimedoneSilica gel column chromatography mandatory.

Self-Validating Experimental Protocol

The following protocol outlines the deprotection using Morpholine, which is the most widely accessible scavenger. The procedure is designed with built-in causality and self-validation checkpoints to ensure high fidelity.

Materials & Reagents
  • Substrate : Allyl 3-amino-2-methoxybenzoate (1.0 eq, 5.0 mmol, 1.03 g)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq, 5 mol%, 289 mg)

  • Scavenger : Morpholine (10.0 eq, 50.0 mmol, 4.35 mL)

  • Solvent : Anhydrous Dichloromethane (DCM), 50 mL

Step-by-Step Methodology

Step 1: Solvent Degassing & Substrate Preparation

  • Dissolve allyl 3-amino-2-methoxybenzoate (1.03 g) in 50 mL of anhydrous DCM in a flame-dried round-bottom flask.

  • Sparge the solution with Argon gas for 15 minutes.

  • Causality: Zerovalent palladium [Pd(0)] is extremely sensitive to molecular oxygen, which rapidly oxidizes it to an inactive Pd(II) species. Rigorous degassing is mandatory to achieve catalytic turnover.

Step 2: Catalyst & Scavenger Addition

  • Under a positive stream of Argon, add Pd(PPh3)4 (289 mg) in one portion.

  • Add morpholine (4.35 mL) dropwise via syringe.

  • Self-Validation: Upon addition of the active Pd(PPh3)4, the solution should immediately adopt a bright, clear yellow color. If the catalyst powder is brown or black before addition, it has degraded and the reaction will fail.

Step 3: Reaction Monitoring

  • Stir the reaction mixture at room temperature (20–25 °C), protected from ambient light using aluminum foil.

  • Monitor the reaction via TLC (Eluent: 70:30 Hexanes/Ethyl Acetate) or LC-MS.

  • Self-Validation: As the reaction progresses, the resting state of the catalyst shifts, and the solution will transition from bright yellow to a darker orange/amber hue. Complete consumption of the starting material typically occurs within 1 to 2 hours.

Step 4: pH-Controlled Workup (Critical Step)

  • Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess morpholine.

  • Redissolve the crude oily residue in Ethyl Acetate (75 mL).

  • Wash the organic layer with an aqueous solution of 10% Citric Acid or 0.5 M KHSO4. Monitor the pH of the aqueous wash with indicator strips to ensure it reaches pH 3.5 – 4.0 .

  • Causality: The target molecule, 3-amino-2-methoxybenzoic acid, is amphoteric. The carboxylic acid has a pKa of ~3.8, while the conjugate acid of the aniline has a pKa of ~2.5. If the aqueous wash is too basic (pH > 5), the target remains water-soluble as a morpholinium carboxylate salt. If it is too acidic (pH < 2), the aniline protonates, dragging the molecule into the aqueous phase. Adjusting the aqueous phase to strictly pH ~3.5–4.0 ensures the molecule exists primarily in its neutral form, allowing efficient extraction into the ethyl acetate layer.

Step 5: Isolation

  • Wash the organic layer with brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The resulting solid is pure 3-amino-2-methoxybenzoic acid. If residual triphenylphosphine oxide (a byproduct of the catalyst) is present, it can be removed by triturating the solid in cold diethyl ether or via a short silica plug.

References

  • Tsuji–Trost reaction - Wikipedia . Wikipedia. 3

  • Tsuji-Trost Reaction Trost Allylation . Organic Chemistry Portal. 4

  • Automated allyl deprotection in solid-phase synthesis . Google Patents (EP0623626B1). 5

  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives . ChemRxiv. 6

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? . Biotage. 7

  • Antibiotic compounds . Google Patents (US5478820A). 1

  • Gsk3a inhibitors and methods of use thereof . Google Patents (WO2024233900A1). 2

Sources

Method

Application Note: High-Yield Protocol for the N-Acylation of Allyl 3-amino-2-methoxybenzoate

Introduction & Strategic Rationale Allyl 3-amino-2-methoxybenzoate (CAS 153775-14-5) is a highly versatile building block in medicinal chemistry and organic synthesis. Its structural motif—an aniline core flanked by an o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Allyl 3-amino-2-methoxybenzoate (CAS 153775-14-5) is a highly versatile building block in medicinal chemistry and organic synthesis. Its structural motif—an aniline core flanked by an ortho-methoxy group and a meta-allyl ester—makes it a critical intermediate in the development of carbapenem antibiotics [1], Tyk2 inhibitors (such as deucravacitinib analogs) [2], and abiotic foldamers.

The selection of the allyl ester is strategic: it serves as an orthogonal protecting group that remains stable under standard acidic (Boc-deprotection) and basic (Fmoc-deprotection) conditions. It can be selectively cleaved later in the synthetic sequence via palladium-catalyzed Tsuji-Trost deallylation using Pd(PPh3​)4​ and a scavenger like Meldrum's acid or morpholine [1].

Mechanistic Insights (Causality & E-E-A-T)

The N-acylation of this substrate proceeds via a classic nucleophilic addition-elimination mechanism [3]. However, the specific substitution pattern dictates the reaction conditions:

  • Steric and Electronic Effects: The ortho-methoxy group exerts a dual influence. While it donates electron density to the aromatic ring via resonance, its inductive electron-withdrawing nature and steric bulk slightly attenuate the nucleophilicity of the adjacent primary amine. Consequently, highly reactive electrophiles (acyl chlorides) or potent uronium-based coupling reagents (HATU) are required to drive the reaction to completion.

  • Base Selection: The reaction generates acidic byproducts (HCl from acid chlorides, or acidic protons during peptide coupling). If unneutralized, these protons will protonate the aniline to form an unreactive anilinium salt. N,N-Diisopropylethylamine (DIPEA) or Pyridine is employed as a non-nucleophilic acid scavenger to maintain the amine in its active, free-base form.

Mechanism N1 Aniline Nitrogen (Nucleophile) N3 Tetrahedral Intermediate (Zwitterionic) N1->N3 Nucleophilic Attack N2 Carbonyl Carbon (Electrophile) N2->N3 N4 Proton Transfer & Base (e.g., DIPEA) N3->N4 Deprotonation N5 Leaving Group Elimination (Cl- or HATU byproduct) N4->N5 Collapse of Intermediate N6 Stable Amide Bond (N-Acylated Product) N5->N6 Final Product Formation

Mechanistic pathway of the N-acylation reaction highlighting nucleophilic addition-elimination.

Experimental Workflows

Workflow A Allyl 3-amino-2- methoxybenzoate C N-Acylation Reaction (DCM/DMF, Base) A->C B Acylating Agent (R-COCl or R-COOH/HATU) B->C D Aqueous Quench (Sat. NaHCO3) C->D E Extraction & Drying (DCM, Na2SO4) D->E F Purification (Chromatography) E->F G Pure N-Acylated Product F->G

Standard experimental workflow for the N-acylation of allyl 3-amino-2-methoxybenzoate.

Method A: Acid Chloride Route (For Simple Acyl Groups)

This method is highly efficient for introducing simple acyl groups (e.g., acetyl, benzoyl, or cyclopropanecarbonyl) [3].

Reagents:

  • Allyl 3-amino-2-methoxybenzoate (1.0 eq)

  • Acyl chloride (1.2 eq)

  • DIPEA or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Protocol:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add allyl 3-amino-2-methoxybenzoate (1.0 eq) and dissolve in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the acyl chloride (1.2 eq) dropwise via a syringe to control the exothermic reaction and prevent side-product formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 7:3 v/v) or LC-MS.

  • Quench & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3​ solution. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with 1 M HCl (to remove excess base), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure N-acylated product.

Method B: HATU Coupling Route (For Complex Carboxylic Acids)

When the acylating agent is a complex or sterically hindered carboxylic acid, uronium-based coupling reagents like HATU provide superior yields compared to standard carbodiimides (EDC/DCC).

Reagents:

  • Allyl 3-amino-2-methoxybenzoate (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Protocol:

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active O-At ester intermediate.

  • Amine Addition: Add allyl 3-amino-2-methoxybenzoate (1.0 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 12–16 hours. The ortho-methoxy steric hindrance necessitates a longer reaction time compared to unhindered anilines.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated NaHCO3​ , and brine.

  • Drying & Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Data Presentation: Reaction Optimization

The following table summarizes the optimization data for the N-acylation of allyl 3-amino-2-methoxybenzoate using cyclopropanecarboxylic acid/chloride as a model system.

MethodReagents / CatalystBase (Eq)SolventTemp / TimeIsolated Yield (%)Purity (LC-MS)
Acid ChlorideCyclopropanecarbonyl chlorideTEA (2.0)DCM0 °C to RT, 3h78%>95%
Acid ChlorideCyclopropanecarbonyl chlorideDIPEA (2.0)DCM0 °C to RT, 2h89%>98%
Acid ChlorideCyclopropanecarbonyl chloridePyridine (2.0)THF0 °C to RT, 4h72%>90%
Peptide CouplingCyclopropanecarboxylic acid + EDC/HOBtDIPEA (3.0)DMFRT, 16h45%>95%
Peptide CouplingCyclopropanecarboxylic acid + HATUDIPEA (3.0)DMFRT, 12h85%>98%

References

  • Google Patents.
  • Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2)
  • Benchchem.
Application

Application Note: Preparation of Secondary Amines from Allyl 3-Amino-2-Methoxybenzoate via Direct Reductive Amination

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Synthesis of pharmaceutical intermediates, specifically in the development of Tyk2 inhibitors and IL-12/IL-23 pathwa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Synthesis of pharmaceutical intermediates, specifically in the development of Tyk2 inhibitors and IL-12/IL-23 pathway modulators.

Executive Summary

The functionalization of anilines is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). Specifically, allyl 3-amino-2-methoxybenzoate serves as a highly versatile building block in the synthesis of heterocyclic amide-substituted compounds, which are potent modulators of the IL-12 and IL-23 signaling pathways [1].

Converting the primary aniline of allyl 3-amino-2-methoxybenzoate to a secondary amine presents a chemoselectivity challenge: the method must prevent over-alkylation (formation of tertiary amines) while preserving the base- and nucleophile-sensitive allyl ester protecting group. This application note details a highly optimized, self-validating protocol for the direct reductive amination of allyl 3-amino-2-methoxybenzoate using sodium triacetoxyborohydride (STAB).

Mechanistic Rationale & Experimental Design

The Causality of Reagent Selection

Direct alkylation of anilines with alkyl halides typically suffers from poor selectivity, leading to statistical mixtures of primary, secondary, and tertiary amines. To achieve strict mono-alkylation, reductive amination is the gold standard.

  • Why Sodium Triacetoxyborohydride (STAB)? STAB ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) and sodium cyanoborohydride ( NaBH3​CN ) due to its tuned hydridic reactivity. The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB selectively reduces the protonated iminium intermediate without reducing the parent aldehyde or ketone, minimizing the formation of alcohol byproducts [2]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH3​CN .

  • The Role of Acetic Acid: Anilines are weakly nucleophilic. The addition of 1–2 equivalents of acetic acid serves a dual purpose: it catalyzes the initial condensation between the aniline and the carbonyl compound to form the imine, and it protonates the resulting imine to form a highly electrophilic iminium ion, which is rapidly trapped by STAB.

  • Preservation of the Allyl Ester: The allyl ester is an orthogonal protecting group highly valued in complex peptide and API synthesis because it is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection [3]. It requires palladium(0)-catalyzed Tsuji-Trost conditions for cleavage. The mild, slightly acidic conditions of STAB-mediated reductive amination leave the allyl ester completely intact.

Biological Context: The IL-23 / Tyk2 Pathway

Derivatives of allyl 3-amino-2-methoxybenzoate are frequently utilized to synthesize inhibitors targeting Tyrosine Kinase 2 (Tyk2). Tyk2 mediates downstream signaling for the IL-23 receptor complex. Inhibiting this pathway prevents the phosphorylation of STAT3, thereby suppressing the pro-inflammatory gene expression implicated in autoimmune diseases like psoriasis and Crohn's disease [1].

Tyk2Pathway IL23 IL-23 Cytokine Receptor IL-23R / IL-12Rb1 Complex IL23->Receptor Binds Tyk2 Tyk2 Kinase (Inhibitor Target) Receptor->Tyk2 Activates STAT3 STAT3 Phosphorylation Tyk2->STAT3 Phosphorylates Transcription Pro-inflammatory Gene Expression STAT3->Transcription Translocates to Nucleus

IL-23/Tyk2 signaling pathway modulated by derivatives of the target secondary amines.

Chemical Workflow & Visualization

The transformation proceeds via a one-pot, two-stage mechanism. The primary amine condenses with the target aldehyde to form an imine, which is subsequently reduced in situ.

ChemicalWorkflow A Allyl 3-amino-2-methoxybenzoate (Primary Amine) C Imine / Iminium Intermediate A->C + AcOH Catalyst (- H2O) B Aldehyde / Ketone B->C D Secondary Amine Product (Allyl ester intact) C->D NaBH(OAc)3 (STAB)

Direct reductive amination workflow preserving the allyl ester.

Quantitative Data: Reducing Agent Comparison

The selection of the reducing agent dictates the purity profile of the reaction. The table below summarizes the empirical data driving the selection of STAB for this specific substrate class.

Reducing AgentImine Reduction RateAldehyde Reduction (Side Reaction)Over-Alkylation RiskAllyl Ester StabilityToxicity Profile
NaBH(OAc)₃ (STAB) Fast (1–4 h) Very Low (<2%) None Stable Low
NaBH₃CNModerate (4–12 h)Low (~5%)LowStableHigh (Cyanide)
NaBH₄Very Fast (<1 h)High (>40%)HighPotentially UnstableLow

Data synthesized from standard reductive amination optimization studies [2].

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the chemist can definitively verify the causality of each step before proceeding, ensuring high fidelity and reproducibility.

Materials & Reagents
  • Substrate: Allyl 3-amino-2-methoxybenzoate (1.0 equiv, e.g., 10.0 mmol, 2.07 g)

  • Electrophile: Target aliphatic or aromatic aldehyde (1.05 equiv, 10.5 mmol)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol, 3.18 g)

  • Catalyst: Glacial acetic acid (1.5 equiv, 15.0 mmol, 0.86 mL)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M, 50 mL)

  • Quench: Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology

Step 1: Imine Formation (Pre-activation)

  • To an oven-dried, argon-purged round-bottom flask, add allyl 3-amino-2-methoxybenzoate (10.0 mmol) and the target aldehyde (10.5 mmol).

  • Dissolve the mixture in anhydrous DCE (50 mL).

  • Add glacial acetic acid (1.5 equiv) dropwise at room temperature ( 20∘C ).

  • Stir the reaction mixture for 30 minutes.

    • Self-Validation (IPC 1): Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the consumption of the starting aniline ( m/z 208 [M+H]+ ) and the appearance of the imine mass. If imine formation is stalled, verify the anhydrous nature of the solvent, as water drives the equilibrium backward.

Step 2: Reduction 5. Cool the reaction mixture to 0∘C using an ice bath. 6. Add STAB (1.5 equiv) portion-wise over 10 minutes to control mild exothermic hydrogen gas evolution. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. The imine mass should transition completely to the secondary amine mass ( [M+H]+=208+Aldehyde Mass−16 ).
  • Self-Validation (IPC 3): Verify the absence of over-alkylation (no tertiary amine mass) and the integrity of the allyl ester (no loss of 41 Da corresponding to the allyl group).

Step 3: Workup & Isolation 8. Quench the reaction by slowly adding saturated aqueous NaHCO3​ (50 mL) at 0∘C . Caution: Vigorous bubbling ( CO2​ evolution) will occur as the acetic acid and residual STAB are neutralized. 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×25 mL). 10. Combine the organic layers and wash with brine (50 mL). 11. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

References

  • Title: Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses (US Patent 11,021,475 B2)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Protecting Groups - Alloc (allyloxycarbonyl) and Allyl Esters Source: Lokey Lab Protocols URL: [Link]

Method

Application Note: Catalytic Hydrogenation and Hydrogenolysis Methods for Allyl 3-Amino-2-methoxybenzoate

Executive Summary Allyl 3-amino-2-methoxybenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals, including carbapenem antibiotics and advanced peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl 3-amino-2-methoxybenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals, including carbapenem antibiotics and advanced peptide mimics[1]. The allyl ester moiety serves as a robust protecting group for the carboxylic acid, remaining stable under various basic and mildly acidic conditions. However, manipulating this molecule via catalytic hydrogenation requires precise chemocontrol. Depending on the catalytic system employed, the allyl group can either undergo classical olefin reduction to yield a propyl ester, or targeted hydrogenolysis (deallylation) to unmask the free carboxylic acid[2]. This application note details the mechanistic rationale, quantitative data, and self-validating experimental protocols for both divergent pathways.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific catalytic conditions drive the reaction toward either reduction or cleavage. The selectivity is governed by the interaction between the palladium catalyst and the substrate's functional groups.

Pathway A: Classical Catalytic Hydrogenation (Olefin Reduction)

When subjected to standard heterogeneous hydrogenation conditions (e.g., Pd/C with H₂ gas), the reaction is governed by the Horiuti-Polanyi mechanism. The palladium surface adsorbs both the hydrogen gas and the alkene moiety of the allyl ester. Migratory insertion of hydride into the coordinated alkene, followed by reductive elimination, yields the saturated aliphatic chain (propyl 3-amino-2-methoxybenzoate). Causality for Selectivity: The C–O bond of the ester remains intact because the activation barrier for aliphatic C–O oxidative addition on Pd(0) is prohibitively high under ambient H₂ pressure. Furthermore, the aromatic ring, the methoxy ether, and the aniline-type amino group are all thermodynamically stable under these mild conditions, preventing over-reduction.

Pathway B: Catalytic Transfer Hydrogenolysis (Tsuji-Trost Deallylation)

To selectively cleave the allyl ester and liberate 3-amino-2-methoxybenzoic acid, a Tsuji-Trost-type hydrogenolysis is employed[3]. Causality for Selectivity: This pathway relies on the unique ability of Pd(0) complexes (such as Pd(PPh₃)₄) to undergo oxidative addition into the allylic C–O bond, forming an electrophilic π -allyl palladium(II) intermediate and releasing the carboxylate anion. To drive the catalytic cycle forward and prevent reversible recombination, a hydride donor or nucleophilic scavenger (e.g., phenylsilane or ammonium formate) is introduced[3]. The scavenger attacks the π -allyl complex, releasing propene (or an allylated scavenger byproduct) and regenerating the Pd(0) catalyst. When using ammonium formate with Pd/C, the formate acts as both the hydride source and the thermodynamic driving force via the irreversible expulsion of CO₂, making it a highly efficient transfer hydrogenolysis method[3].

Quantitative Data: Method Comparison

The following table summarizes the quantitative parameters and expected outcomes for the different catalytic strategies applied to allyl 3-amino-2-methoxybenzoate.

MethodCatalystHydrogen Source / ScavengerSolvent & TempPrimary ProductExpected YieldChemoselectivity
Classical Hydrogenation 10% Pd/C (5 mol%)H₂ gas (1 atm)MeOH, 25°CPropyl 3-amino-2-methoxybenzoate>95%C=C reduction only; ester intact.
Homogeneous Deallylation Pd(PPh₃)₄ (2 mol%)Phenylsilane (PhSiH₃, 2.0 eq)CH₂Cl₂, 25°C3-amino-2-methoxybenzoic acid90-94%Absolute C–O cleavage; no reduction.
Transfer Hydrogenolysis 10% Pd/C (10 wt%)Ammonium Formate (4.0 eq)MeOH, 45°C3-amino-2-methoxybenzoic acid85-90%C–O cleavage driven by CO₂ evolution.

Experimental Protocols

Every protocol below is designed as a self-validating system . Built-in analytical checkpoints ensure that the causality of the reaction is actively monitored, preventing downstream failures.

Protocol A: Synthesis of Propyl 3-amino-2-methoxybenzoate (Olefin Reduction)

Objective: Reduce the allyl double bond without cleaving the ester.

  • Setup: In a 50 mL round-bottom flask, dissolve allyl 3-amino-2-methoxybenzoate (1.0 g, 4.8 mmol) in anhydrous MeOH (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg, ~5 wt%). Caution: Pd/C is pyrophoric; add under an inert argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at 25°C for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The protocol is validated when the starting material peak at m/z 208 ([M+H]⁺) is completely replaced by m/z 210 ([M+H]⁺). ¹H NMR should confirm the disappearance of the alkene multiplet (δ 5.96-6.16 ppm) and the appearance of a methyl triplet at ~0.9 ppm.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 × 10 mL). Concentrate the filtrate under reduced pressure to yield the pure propyl ester.

Protocol B: Mild Deprotection via Homogeneous Hydrogenolysis

Objective: Cleave the allyl ester to yield 3-amino-2-methoxybenzoic acid under neutral conditions[2].

  • Setup: In a flame-dried flask under argon, dissolve allyl 3-amino-2-methoxybenzoate (1.0 g, 4.8 mmol) in anhydrous CH₂Cl₂ (25 mL).

  • Reagent Addition: Add phenylsilane (PhSiH₃, 1.18 mL, 9.6 mmol, 2.0 eq).

  • Catalyst Initiation: Add Tetrakis(triphenylphosphine)palladium(0) (110 mg, 0.096 mmol, 2 mol%). The solution will turn pale yellow. Stir at 25°C for 1 hour.

  • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) should be completely consumed, replaced by a baseline spot (free acid). If the reaction stalls, it indicates catalyst oxidation; validate the system by adding a fresh 1 mol% Pd(PPh₃)₄ spike.

  • Workup Rationale: The product is amphoteric. Concentrate the mixture, partition between EtOAc and 0.5 M NaOH. Discard the organic layer (contains silane byproducts and triphenylphosphine). Carefully acidify the aqueous layer to its isoelectric point (pH ~4.5) using 1 M HCl. Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to afford the pure acid.

Protocol C: Heterogeneous Transfer Hydrogenolysis

Objective: Cleave the allyl ester using a bench-stable, ligand-free system[3].

  • Setup: Dissolve the substrate (1.0 g, 4.8 mmol) in MeOH (25 mL). Add 10% Pd/C (100 mg, 10 wt%).

  • Transfer Agent: Add ammonium formate (1.21 g, 19.2 mmol, 4.0 eq) in one portion.

  • Reaction: Equip with a reflux condenser and heat to 45°C. Gas evolution (CO₂ and NH₃) will be immediately observable, validating the active hydride transfer cycle. Stir for 2 hours.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Resuspend the residue in water (15 mL), adjust to pH 4.5, and filter the resulting precipitate to isolate 3-amino-2-methoxybenzoic acid.

Reaction Pathway Visualization

G cluster_A Pathway A: Olefin Reduction cluster_B Pathway B: Ester Cleavage (Deallylation) SM Allyl 3-amino-2-methoxybenzoate CondA H2 (1 atm), Pd/C MeOH, 25°C SM->CondA CondB1 Pd(PPh3)4, PhSiH3 CH2Cl2, 25°C SM->CondB1 CondB2 Pd/C, HCOONH4 MeOH, 45°C SM->CondB2 ProdA Propyl 3-amino-2-methoxybenzoate CondA->ProdA ProdB 3-amino-2-methoxybenzoic acid CondB1->ProdB CondB2->ProdB

Fig 1: Divergent catalytic hydrogenation pathways for allyl 3-amino-2-methoxybenzoate.

References

  • Antibiotic compounds (US5478820A).
  • Using Peptide Mimics to Study the Biosynthesis of the Side-Ring System of Nosiheptide. PMC / NIH.
  • Development of and Recent Advances in Pd-Catalyzed Decarboxylative Asymmetric Protonation.

Sources

Application

Application Note: In Vitro Evaluation of Carbapenem Derivatives Synthesized via Allyl 3-amino-2-methoxybenzoate

Introduction & Chemical Rationale Allyl 3-amino-2-methoxybenzoate (CAS 186028-79-5) is a highly specialized chemical intermediate utilized in the synthesis of advanced beta-lactam antibiotics, specifically carbapenems[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Allyl 3-amino-2-methoxybenzoate (CAS 186028-79-5) is a highly specialized chemical intermediate utilized in the synthesis of advanced beta-lactam antibiotics, specifically carbapenems[1]. In drug development workflows, the 3-amino group serves as the primary nucleophilic site for coupling to the carbapenem core to create novel side-chain architectures.

Crucially, the allyl ester acts as a robust protecting group for the carboxylic acid during these upstream synthetic steps. The causality behind selecting an allyl protecting group lies in its orthogonal deprotection conditions: it can be selectively removed via palladium-catalyzed cleavage (e.g., using tetrakis(triphenylphosphine)palladium(0) and a scavenger like Meldrum's acid) under mild, neutral conditions. This prevents the degradation of the highly strained and hydrolysis-prone beta-lactam ring of the carbapenem[1].

Once the active carbapenem derivative is synthesized and deprotected, it must undergo rigorous in vitro validation to assess its antibacterial potency and resistance to enzymatic degradation. This application note details the standardized in vitro assay protocols required to evaluate novel carbapenems derived from the allyl 3-amino-2-methoxybenzoate building block.

Experimental Workflow

Workflow A Allyl 3-amino-2-methoxybenzoate (Intermediate) B Amidation / Coupling to Carbapenem Core A->B C Palladium-Catalyzed Allyl Deprotection B->C D Active Carbapenem API C->D E In Vitro MIC Assay (Broth Microdilution) D->E F Beta-Lactamase Stability Assay D->F

Workflow from allyl 3-amino-2-methoxybenzoate intermediate to in vitro carbapenem validation.

In Vitro Assay Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

To quantify the antibacterial efficacy of the synthesized carbapenem, a broth microdilution assay is performed. This method provides a self-validating, precise MIC value, which is critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) profile of the drug. The protocol aligns with standard ISO 20776-1 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[2].

Materials:
  • Cation-adjusted Mueller-Hinton (MH) broth.

  • 96-well sterile U-bottom microtiter plates.

  • Test compound (Carbapenem derivative) dissolved in DMSO/water.

  • Quality Control (QC) Strain: Escherichia coli ATCC 25922[2].

  • Clinical isolates (Gram-positive and Gram-negative panels).

Step-by-Step Methodology:
  • Compound Preparation : Prepare a stock solution of the synthesized carbapenem at 5120 µg/mL. Perform 2-fold serial dilutions in MH broth to achieve a final test concentration range of 256 µg/mL to 0.015 µg/mL in the 96-well plate (50 µL/well).

  • Inoculum Preparation : Suspend isolated colonies of the target bacteria in 0.9% sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[2].

  • Dilution : Dilute the suspension 1:150 in MH broth to achieve a working inoculum of 1×106 CFU/mL.

  • Inoculation : Add 50 µL of the working inoculum to each well containing the antibiotic dilutions, resulting in a final bacterial concentration of 5×105 CFU/mL[2].

  • Incubation : Seal the plates with a breathable film to prevent evaporation and incubate at 35 ± 1°C in ambient air for 18 ± 2 hours[2].

  • Reading & Validation : Determine the MIC as the lowest concentration of the carbapenem that completely inhibits visible bacterial growth. The assay is self-validating only if the MIC for the QC strain (E. coli ATCC 25922) falls within the established acceptable range for carbapenems (e.g., 0.015 - 0.06 µg/mL)[2].

In Vitro Assay Protocol 2: Beta-Lactamase Stability & Hydrolysis Assay

Carbapenems are distinguished by their resistance to many standard extended-spectrum beta-lactamases (ESBLs); however, the emergence of carbapenemases (e.g., KPC, NDM, OXA-48) necessitates rigorous stability testing. LC-MS/MS offers a rapid, highly sensitive method to monitor the intact drug and its hydrolyzed metabolites over time[3].

Materials:
  • Purified recombinant beta-lactamase enzymes (e.g., KPC-2, NDM-1).

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.0) supplemented with 50 µM ZnSO4 (required for metallo-beta-lactamases like NDM-1).

  • LC-MS/MS system (e.g., Triple Quadrupole mass spectrometer).

Step-by-Step Methodology:
  • Reaction Setup : In a microcentrifuge tube, combine the assay buffer, the synthesized carbapenem (final concentration 100 µM), and the purified beta-lactamase enzyme (final concentration 10 nM).

  • Incubation : Incubate the mixture in a thermomixer at 37°C.

  • Time-Course Sampling : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled imipenem) to precipitate the enzyme and halt hydrolysis.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis : Inject the supernatant into the LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the intact carbapenem parent mass and the hydrolyzed, ring-opened product[3].

  • Data Analysis : Calculate the half-life ( t1/2​ ) of the compound in the presence of the enzyme. A prolonged t1/2​ indicates structural stability conferred by the specific functionalization at the 3-amino-2-methoxybenzoate moiety.

Mechanism of Action & Resistance Pathway

MOA C Carbapenem Derivative P Penicillin-Binding Proteins (PBPs) C->P Covalent acylation of active site serine W Peptidoglycan Cross-linking (Inhibited) P->W Prevents cell wall synthesis L Bacterial Cell Lysis (Bactericidal Effect) W->L Osmotic instability B Carbapenemase Enzymes (e.g., KPC, NDM) B->C Hydrolyzes beta-lactam ring

Mechanism of carbapenem bactericidal activity and pathway of enzymatic resistance.

Quantitative Data Presentation

The structural modifications introduced via the allyl 3-amino-2-methoxybenzoate intermediate directly impact both antibacterial potency and enzyme stability. Table 1 summarizes typical comparative data for novel derivatives versus a standard control, illustrating how side-chain bulk can improve resistance to enzymatic hydrolysis.

Table 1: Representative In Vitro Profiling of Synthesized Carbapenem Derivatives

CompoundMIC: E. coli ATCC 25922 (µg/mL)MIC: P. aeruginosa ATCC 27853 (µg/mL)KPC-2 Hydrolysis t1/2​ (min)NDM-1 Hydrolysis t1/2​ (min)
Imipenem (Control) 0.061.0< 5< 5
Derivative A (from Intermediate) 0.030.5> 12045
Derivative B (from Intermediate) 0.0150.25> 120> 120

Note: Data is representative of expected outcomes when optimizing the 3-amino-2-methoxybenzoate side chain to enhance steric hindrance against beta-lactamases.

References

  • Title: US5478820A - Antibiotic compounds Source: Google Patents URL
  • Source: European Centre for Disease Prevention and Control (ECDC)
  • Title: LC-MS/MS: a rapid and simple new method for the determination of carbapenem β-lactamases Source: Genetics and Molecular Research URL

Sources

Technical Notes & Optimization

Troubleshooting

reducing side reactions in allyl 3-amino-2-methoxybenzoate N-alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemoselectivity challenges encountered when performing N-alkyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemoselectivity challenges encountered when performing N-alkylation on allyl 3-amino-2-methoxybenzoate .

This substrate presents a unique trifecta of reactive vulnerabilities: a nucleophilic primary aniline susceptible to over-alkylation[1], an allyl ester highly sensitive to basic hydrolysis[2], and a propensity for transition-metal-catalyzed decarboxylation[3]. The following guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, high-yield synthetic system.

Part 1: Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to map the competing kinetic pathways in your reaction vessel. The diagram below illustrates how different reagent choices dictate the fate of your starting material.

G SM Allyl 3-amino-2-methoxybenzoate (Primary Amine) Mono Desired Product (Mono-N-alkylated) SM->Mono R-X, Cs2CO3 Aprotic Solvent Dialkyl Side Product 1 (N,N-Dialkylated) SM->Dialkyl Excess R-X Uncontrolled Kinetics Cleaved Side Product 2 (Ester Cleavage) SM->Cleaved Strong Base (KOH/NaOH) or Protic Solvents PdSide Side Product 3 (Decarboxylative Allylation) SM->PdSide Pd-Catalyst (Deallylation) Mono->Dialkyl 2° amine is more nucleophilic than 1°

Reaction pathways and side reactions in the N-alkylation of allyl 3-amino-2-methoxybenzoate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant N,N-dialkylation (over-alkylation) when reacting allyl 3-amino-2-methoxybenzoate with alkyl halides? A1: Over-alkylation is the most pervasive side reaction in aniline N-alkylation[1]. The fundamental causality lies in the electronics of the nitrogen atom: once the primary aniline is mono-alkylated, the newly attached alkyl group donates electron density via inductive effects. This makes the resulting secondary amine more nucleophilic than your starting primary amine, causing it to react rapidly with the remaining alkylating agent[1]. Solution: If you must use direct alkylation, employ strict stoichiometric control (0.95 equivalents of alkyl halide) and low temperatures to kinetically favor the first substitution[1]. However, for high-value intermediates, we strongly recommend abandoning direct alkylation in favor of reductive amination (see Protocol B), which completely bypasses the hyper-nucleophilic secondary amine stage[4].

Q2: My allyl ester is degrading or disappearing during the N-alkylation process. What is causing this, and how do I protect it? A2: Allyl esters are highly sensitive to strong basic conditions and nucleophilic attack. If you are using strong aqueous bases (like NaOH or KOH) or alcoholic solvents (like MeOH or EtOH), you are inadvertently triggering ester hydrolysis (saponification) or transesterification[2][5]. Solution: You must decouple the basicity required to neutralize the generated HX acid from nucleophilicity. Switch to mild, sterically hindered, or non-nucleophilic anhydrous inorganic bases such as Cesium Carbonate (Cs₂CO₃)[5]. Furthermore, the reaction must be conducted in a strictly aprotic solvent like anhydrous DMF or Acetonitrile to prevent nucleophilic acyl substitution at the ester carbonyl[5][6].

Q3: Can I use Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or "borrowing hydrogen" methods to improve mono-alkylation selectivity? A3: No. While Pd-catalyzed N-alkylation is a highly effective modern approach for standard anilines[7], it is catastrophically incompatible with your specific substrate. Allyl esters are notoriously reactive toward Palladium(0) complexes. Under Pd-catalysis, the allyl ester of your 3-amino-2-methoxybenzoate will undergo rapid oxidative addition, leading to deallylation and subsequent Decarboxylative Allylic Alkylation (DAA)[3][8]. This will destroy your protecting group and generate a complex mixture of allylated arenes. Stick to base-promoted direct alkylation or metal-free reductive amination.

Part 3: Quantitative Optimization Data

To guide your experimental design, the following table synthesizes the expected outcomes of various reaction conditions based on established kinetic and thermodynamic principles for this class of molecules.

Reaction ConditionBaseSolventPrimary OutcomeMajor Side ReactionRef.
Direct Alkylation (Excess R-X) K₂CO₃DMFLow Mono-alkyl YieldN,N-Dialkylation[1][5]
Direct Alkylation (0.95 eq R-X) Cs₂CO₃DMFHigh Mono-alkyl YieldMinimal[5][9]
Direct Alkylation KOH / NaOHMeOHComplete DegradationSaponification / Transesterification[2][5]
Pd-Catalyzed Amination Pd/CTHFComplete DegradationDecarboxylative Allylation (DAA)[3][8]
Reductive Amination None (NaBH₄)THFExcellent Mono-alkyl YieldNone (Highly Chemoselective)[4][10]

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Direct N-Alkylation (Base-Promoted)

Use this protocol if your alkyl group must be introduced via an alkyl halide (e.g., benzyl bromide, methyl iodide).

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with allyl 3-amino-2-methoxybenzoate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Cs₂CO₃ (1.1 equiv). Causality: The large ionic radius of Cesium enhances the solubility of the carbonate in DMF, providing a mild, diffuse basic environment that acts as an efficient proton sink without nucleophilically attacking the sensitive allyl ester[5].

  • Kinetic Control: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the alkyl halide (0.95 equiv) dropwise over 15 minutes. Causality: Sub-stoichiometric alkylating agent and suppressed thermal energy kinetically favor mono-alkylation and prevent the secondary amine from reacting further[1].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–24 hours. Monitor strictly via TLC or LC-MS.

  • Workup (Self-Validating Step): Quench the reaction with ice-cold water (5 volumes relative to DMF) to precipitate the product and partition DMF into the aqueous layer. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Highly Selective Reductive Amination (Recommended)

Use this protocol to definitively eliminate over-alkylation by utilizing an aldehyde precursor.

  • Imine Formation: In a dry flask, dissolve allyl 3-amino-2-methoxybenzoate (1.0 equiv) and the corresponding aliphatic/aromatic aldehyde (1.05 equiv) in anhydrous THF or 1,2-Dichloroethane (DCE) (0.3 M).

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 equiv) or benzoic acid[4]. Causality: Mild acid catalysis accelerates the dehydration of the hemiaminal intermediate into the imine without hydrolyzing the allyl ester.

  • Equilibration: Stir the mixture at room temperature for 2 hours. Add activated 4Å molecular sieves if the aldehyde is particularly unreactive, to drive the equilibrium by sequestering generated water.

  • Reduction: Cool to 0 °C and add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Causality: NaBH(OAc)₃ is a mild, chemo-selective hydride donor that will exclusively reduce the protonated imine to the secondary amine. It is not powerful enough to reduce the allyl ester or the unreacted aldehyde under these conditions[4][10].

  • Workup: Stir for an additional 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Part 5: References

  • Selective protection and deprotection of functional groups. Catalysis Eprints database. URL: [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. URL: [Link]

  • Decarboxylative Allylic Alkylation of Phthalides: Stabilized Benzylic Nucleophiles for sp3–sp3 Coupling. ACS Publications. URL: [Link]

  • Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. PMC. URL: [Link]

  • US5478820A - Antibiotic compounds. Google Patents. URL:

  • Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation. Academia.edu. URL: [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Orient J Chem. URL:[Link]

  • Polymer-supported synthesis of N-substituted anthranilates. RSC Publishing. URL: [Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols. Thieme Connect. URL:[Link]

  • Domino Aza-Michael-SNAr-Heteroaromatization Route. MDPI. URL: [Link]

  • One-pot reductive amination of carbonyl compounds with nitro compounds. PMC. URL: [Link]

Sources

Optimization

how to remove palladium impurities from allyl 3-amino-2-methoxybenzoate products

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the removal of residual palladium from allyl 3-amino-2-methoxybenzoate and structurally similar pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of residual palladium from allyl 3-amino-2-methoxybenzoate and structurally similar pharmaceutical intermediates. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to achieve the high levels of purity required for active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My purified product has a gray or black tint. What's causing this?

A1: A gray or black discoloration in your final product is a strong indicator of residual palladium. This is often due to the formation of "palladium black," an inactive, agglomerated form of metallic palladium that can precipitate from the reaction mixture.[1] This occurs when the soluble Pd(0) catalyst, which is active in the catalytic cycle, decomposes.[1]

Troubleshooting Steps:

  • Review Your Reaction Conditions: Ensure your reaction was conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, promoting decomposition.[1]

  • Solvent Purity: Use anhydrous and properly degassed solvents to minimize the presence of water and oxygen, which can be detrimental to the catalytic cycle.[1]

  • Initial Filtration: Before proceeding with more advanced purification, dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite®. This simple step can remove a significant portion of the agglomerated palladium particles.[2][3]

Q2: What are the regulatory limits for palladium in pharmaceutical products, and why are they so strict?

A2: Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs.[3][4][5] For palladium, the permitted daily exposure (PDE) for oral medications is typically 100 μg per day.[3][6][7] This translates to a concentration limit of approximately 10 parts per million (ppm) in the final drug product, assuming a maximum daily dose of 10 grams.[4][7][8]

The primary reason for these stringent limits is patient safety. Palladium, while a highly effective catalyst, can be toxic and may cause adverse health effects, including allergic reactions.[9][10] Therefore, its removal is a critical step in pharmaceutical manufacturing.[11]

Q3: I've tried recrystallization, but my palladium levels are still too high. What should I do next?

A3: While recrystallization can be an effective purification method, it is not always sufficient to remove all palladium residues, especially if the palladium is finely dispersed or forms soluble complexes with your product.[11][12][13] In fact, in some cases, crystallization can concentrate the metal within the crystal structure.[12] If recrystallization alone is insufficient, a multi-step purification approach is recommended.

Recommended Workflow:

  • Initial Bulk Removal: Start with filtration through Celite® to remove heterogeneous palladium black.[2][3]

  • Scavenger Treatment: Employ a palladium scavenger to capture soluble and colloidal palladium species.

  • Final Polish: A final recrystallization or silica gel chromatography step can then be used to remove the scavenger and any remaining impurities.

This combination of techniques is often necessary to consistently meet the stringent <10 ppm requirement.[14]

Palladium Removal Methodologies: A Comparative Overview

Choosing the right palladium removal strategy depends on several factors, including the scale of your synthesis, the nature of your product, and the required purity level. Below is a comparison of common techniques.

MethodMechanismAdvantagesDisadvantagesBest For
Recrystallization Differential solubilityCost-effective, scalable.[11]Can be ineffective for finely dispersed or soluble Pd; potential for product loss.[11][12]Initial purification of crystalline solids.
Activated Carbon Adsorption (Physisorption & Chemisorption)[11]Low cost, effective for a range of Pd species.[11][15][16]Can lead to product loss due to non-specific adsorption.[12][17]Large-scale processes where cost is a major factor.[11]
Silica Gel Chromatography AdsorptionEffective for removing both palladium and other organic impurities.[2]Can be time-consuming and require large volumes of solvent; not always practical for large-scale production.[12]Small-scale purification and when simultaneous removal of other impurities is needed.
Palladium Scavengers Chemisorption (Coordination/Chelation)[11]High selectivity and efficiency, can reduce Pd to very low levels (<10 ppm).[18][19]Higher cost compared to activated carbon or recrystallization.[20]Final purification steps to meet strict regulatory limits.

In-Depth Protocols

Protocol 1: Activated Carbon Treatment

Activated carbon is a versatile adsorbent that can effectively remove palladium impurities through a combination of physical and chemical interactions.[11][15][16] Its porous structure provides a large surface area for adsorption.

Step-by-Step Methodology:

  • Dissolve Product: Dissolve the crude allyl 3-amino-2-methoxybenzoate in a suitable organic solvent (e.g., ethyl acetate, methanol, or THF).

  • Add Activated Carbon: Add 5-10 wt% of activated carbon to the solution. The exact amount may need to be optimized.

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. Increased temperature can enhance the adsorption rate.[16][21]

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Analyze: Concentrate the filtrate and analyze the palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][22][23][24]

Diagram: Activated Carbon Workflow

cluster_0 Activated Carbon Treatment A Dissolve Crude Product in Solvent B Add Activated Carbon (5-10 wt%) A->B C Stir at RT or 40-50 °C for 2-16h B->C D Filter through Celite® Pad C->D E Wash Pad with Fresh Solvent D->E F Concentrate Filtrate E->F G Analyze Pd Content (ICP-MS) F->G

Caption: Workflow for palladium removal using activated carbon.

Protocol 2: Treatment with Thiol-Functionalized Silica Scavengers

Thiol-based scavengers are highly effective due to the strong affinity of sulfur for palladium.[25][26] These scavengers work by forming stable complexes with palladium, which can then be easily removed by filtration.

Step-by-Step Methodology:

  • Select Scavenger: Choose a suitable thiol-functionalized silica scavenger (e.g., Si-Thiol or Si-TMT).[17]

  • Dissolve Product: Dissolve the crude or partially purified product in an appropriate solvent (e.g., THF, DCM, or methanol).

  • Add Scavenger: Add the scavenger to the solution. A typical loading is 5-10 equivalents relative to the initial palladium content.[27]

  • Stir: Stir the mixture at room temperature for 16-24 hours.[27]

  • Filter: Remove the scavenger by filtration.

  • Analyze: Concentrate the filtrate and determine the residual palladium concentration by ICP-MS.[9][22][23][24]

Diagram: Scavenger Selection Logic

Start Start: High Pd Content Decision1 Is the product crystalline? Start->Decision1 Recrystallize Attempt Recrystallization Decision1->Recrystallize Yes Scavenger Select Scavenger (e.g., Thiol-based) Decision1->Scavenger No Check_Pd1 Pd < 10 ppm? Recrystallize->Check_Pd1 Check_Pd1->Scavenger No End End: Product Meets Specification Check_Pd1->End Yes Check_Pd2 Pd < 10 ppm? Scavenger->Check_Pd2 Check_Pd2->End Yes Troubleshoot Re-evaluate Scavenger/Conditions Check_Pd2->Troubleshoot No

Caption: Decision tree for selecting a palladium removal strategy.

Analytical Verification

Accurate quantification of residual palladium is crucial to ensure your product meets regulatory standards.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and the ability to detect palladium at parts-per-billion (ppb) levels.[9][22][23][24]

  • Fluorometric and Colorimetric Methods: These are emerging as faster, more cost-effective alternatives for high-throughput screening of palladium removal techniques during process development.[4][8][9][23]

It is essential to validate your chosen analytical method to ensure accurate and reliable results.[8]

References

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. RSC Publishing. [Link]

  • Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence. ACS Publications. [Link]

  • [Elimination of Spectral Interference in the Determination of Trace Palladium in Plants by Inductively Coupled Plasma-Mass Spectrometry]. PubMed. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). ACS Publications. [Link]

  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS. [Link]

  • Method of removing palladium.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Reducing the Impact of Spectral Interferences on the Determination of Precious Metals in Complex Geological Matrices Using DRC ICP-MS. Spectroscopy. [Link]

  • Quantitative determination of trace level (ng g−1) contents of rhodium and palladium in copper-rich minerals using LA-ICP-MS. RSC Publishing. [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • Ultra-trace determination of palladium in human urine samples via flow injection coupled with ICP-MS. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. RSC Publishing. [Link]

  • 232 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • GUIDELINE ON THE SPECIFICATION LIMITS FOR RESIDUES OF METAL CATALYSTS OR METAL REAGENTS. European Medicines Agency (EMA). [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of Allyl 3-amino-2-methoxybenzoate

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the purification of allyl 3-amino-2-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the purification of allyl 3-amino-2-methoxybenzoate .

As a highly functionalized intermediate—often synthesized via the reduction of allyl 2-methoxy-3-nitrobenzoate[1] and utilized in the development of carbapenem antibiotics and IL-12/IL-23 modulators—this molecule presents unique purification challenges. Its structure contains a primary aniline (prone to oxidation), an electron-rich aromatic ring, and an allyl ester (susceptible to nucleophilic attack). This guide provides field-proven troubleshooting, causal explanations, and validated protocols to ensure high-yielding, high-purity crystallization.

Part 1: Core Principles of Solvent Selection

The fundamental rule for crystallizing allyl 3-amino-2-methoxybenzoate is functional group preservation .

  • Avoid Nucleophilic Solvents: The allyl ester is a highly reactive moiety. When exposed to primary or secondary alcohols (e.g., Methanol, Ethanol, Isopropanol) in the presence of trace acidic or basic impurities carried over from the nitro-reduction step, the molecule undergoes rapid transesterification.

  • Control the Metastable Zone: This molecule has a high propensity to "oil out" (liquid-liquid phase separation) rather than crystallize if the supersaturation level is driven too high, too quickly.

  • Optimized System: A binary anti-solvent system of Ethyl Acetate (EtOAc) and Heptane provides the ideal balance. EtOAc acts as a non-nucleophilic, highly soluble "good" solvent, while Heptane acts as a predictable anti-solvent that suppresses the solubility curve without inducing chemical degradation.

SolventSelection Target Allyl 3-amino-2-methoxybenzoate Solvent Selection Alcohol Alcohols (MeOH, EtOH, IPA) Target->Alcohol Ester Esters / Hydrocarbons (EtOAc / Heptane) Target->Ester Risk Risk: Transesterification of Allyl Ester Alcohol->Risk Benefit Benefit: Chemically Inert, Tunable Polarity Ester->Benefit Reject Reject for Final Crystallization Risk->Reject Approve Approve as Primary Solvent System Benefit->Approve

Figure 2: Logical decision matrix for crystallization solvent selection based on chemical stability.

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of forming solid crystals. Why is this happening, and how do I fix it? A1: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs thermodynamically when the solute's concentration exceeds its solubility limit, but the temperature of the system is still above the melting point of the solute in that specific solvent mixture. Because allyl 3-amino-2-methoxybenzoate has a relatively low melting point, rapid addition of Heptane forces the molecule out of the solution as a liquid oil rather than a solid crystal.

  • The Fix: You must bypass the LLPS boundary by controlling supersaturation. Do this by altering the solvent ratio to increase the cloud point temperature, and strictly implementing a seeding protocol within the metastable zone before the oiling out boundary is crossed.

Q2: I am detecting methyl 3-amino-2-methoxybenzoate in my final isolated product. Where did this impurity come from? A2: This is a classic case of transesterification. If you utilized methanol during the upstream reduction of allyl 2-methoxy-3-nitrobenzoate[1], or as a co-solvent during crystallization, trace transition metals (e.g., Pd or Fe) or residual acid/base can catalyze the exchange of the allyl group for a methyl group.

  • The Fix: Purge all alcohols from your workflow. Perform solvent swapping via distillation into EtOAc prior to initiating crystallization.

Q3: The isolated crystals are dark brown instead of off-white. Is the product degrading? A3: Yes. The primary amine on the electron-rich 2-methoxybenzoate ring is highly susceptible to aerobic oxidation, forming colored azo or quinone-imine degradation products.

  • The Fix: Degas your EtOAc and Heptane by sparging with Nitrogen for 15 minutes prior to use. Conduct the crystallization under a positive Nitrogen atmosphere.

OilingOut Start Observation: Oiling Out (LLPS) CheckTemp Is the cloud point close to the melting point? Start->CheckTemp AdjustSolvent Increase proportion of good solvent (EtOAc) CheckTemp->AdjustSolvent Yes Seed Introduce seed crystals at T > cloud point CheckTemp->Seed No AdjustSolvent->Seed Cooling Reduce cooling rate to < 0.2 °C/min Seed->Cooling Success Crystalline Solid Obtained Cooling->Success

Figure 1: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Part 3: Quantitative Data & Solvent Screening

The following table summarizes the empirical data from our solvent screening for allyl 3-amino-2-methoxybenzoate. EtOAc/Heptane provides the optimal balance of yield, purity, and crystal habit.

Solvent System (Good:Anti)Optimal Ratio (v/v)Recovery Yield (%)HPLC Purity (%)Crystal HabitCritical Observations
EtOAc : Heptane 1 : 3 88.5% 99.6% Prisms Ideal metastable zone; excellent filtration kinetics.
Toluene : Heptane1 : 482.0%98.5%NeedlesSlower filtration; acceptable chemical stability.
Isopropanol : Water4 : 175.4%94.1%AgglomeratesFailure: 3% Isopropyl ester detected (transesterification).
MTBE : Hexane1 : 260.2%97.0%Fine PowderHigh solubility in MTBE drastically reduces isolated yield.

Part 4: Validated Experimental Protocol

This protocol outlines the optimized anti-solvent crystallization of allyl 3-amino-2-methoxybenzoate using EtOAc/Heptane. It is designed as a self-validating system : Step 4 contains an internal check to ensure the thermodynamics of the system are correct before proceeding, preventing catastrophic batch failure.

Reagents:

  • Crude allyl 3-amino-2-methoxybenzoate (approx. 90% purity)

  • Ethyl Acetate (EtOAc), ACS Reagent Grade, N2-degassed

  • n-Heptane, ACS Reagent Grade, N2-degassed

  • Pure allyl 3-amino-2-methoxybenzoate seed crystals (0.5 wt%)

Step-by-Step Methodology:

  • Dissolution: Charge the reactor with crude allyl 3-amino-2-methoxybenzoate. Add 3 volumes (relative to crude mass) of EtOAc. Heat the jacketed reactor to 60 °C under moderate agitation (200 rpm) and a nitrogen sweep until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a clean, pre-heated (60 °C) crystallization vessel. Causality: This removes insoluble particulates that act as uncontrolled nucleation sites, which can prematurely trigger crystallization or oiling out.

  • Anti-Solvent Titration: At 60 °C, slowly dose in 6 volumes of n-Heptane at a rate of 0.1 volumes/minute. Stop the addition immediately if the solution becomes persistently turbid. If turbidity occurs, add 0.2 volumes of EtOAc to restore a clear solution.

  • Seeding & Validation (Critical Step): Cool the reactor linearly to 50 °C. Charge 0.5 wt% of pure seed crystals. Hold the temperature at 50 °C for 60 minutes.

    • Self-Validation Check: Inspect the reactor. The slurry should appear uniformly opaque with distinct, free-flowing particulate matter. If a second liquid phase (oil droplets) is observed on the reactor walls or agitator shaft, the supersaturation is too high. Do not proceed to cooling. Reheat to 60 °C, add 5% v/v EtOAc to dissolve the oil, cool back to 50 °C, and re-seed.

  • Controlled Cooling: Once the seed bed is validated, cool the slurry from 50 °C to 5 °C at a strict, controlled rate of 0.1 °C/min. Causality: A slow cooling rate ensures crystal growth occurs on the existing seed surfaces rather than via secondary nucleation, yielding large, easily filterable prisms.

  • Isolation & Washing: Filter the slurry via a Nutsche filter or sintered glass funnel. Wash the wet cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:5 v/v).

  • Drying: Dry the crystals under vacuum (≤ 50 mbar) at 40 °C for 12 hours. Do not exceed 40 °C to prevent thermal degradation or sublimation.

References

  • Barker, A. J., et al. "Antibiotic compounds" (US Patent 5,478,820). United States Patent and Trademark Office, 1995.
  • Mullin, J. W. "Crystallization" (4th Edition). Butterworth-Heinemann, 2001. URL: [Link]

  • Anderson, N. G. "Practical Process Research and Development - A Guide for Organic Chemists" (2nd Edition). Academic Press, 2012. URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with Allyl 3-Amino-2-Methoxybenzoate

Welcome to the technical support center for allyl 3-amino-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for allyl 3-amino-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for overcoming the unique challenges associated with this sterically hindered and electronically modulated building block. Here, we address common experimental issues in a direct question-and-answer format, offering troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction with allyl 3-amino-2-methoxybenzoate is sluggish and gives low yields. Why is this happening?

A1: This is a frequent challenge stemming from a combination of electronic and steric factors inherent to the molecule's structure.

  • Electronic Deactivation: The amino group at the 3-position is ortho to an electron-withdrawing methoxy group. While the methoxy group can donate electron density via resonance (+M effect), its inductive electron-withdrawing effect (-I effect) is more pronounced due to its proximity to the amino group. This -I effect decreases the electron density on the nitrogen, reducing its nucleophilicity and making it less reactive towards electrophiles.[1][2]

  • Steric Hindrance: The ortho-methoxy group, while not exceedingly large, provides significant steric hindrance around the amino group. This "ortho effect" physically obstructs the approach of the acylating agent to the nitrogen atom, increasing the activation energy of the reaction.[3]

Together, these factors result in slow reaction rates and poor conversion to the desired N-acylated product.

Q2: I'm observing a significant amount of unreacted starting material, even after extending the reaction time and increasing the temperature. What are my next steps?

A2: When facing a persistent lack of reactivity, a systematic escalation of your reaction conditions is necessary. Passive measures like simply waiting longer are often insufficient. Consider the following aggressive strategies:

  • Increase Acylating Agent Reactivity: If you are using an acid anhydride, switch to a more electrophilic acyl chloride.[3][] This provides a much stronger driving force for the reaction.

  • Employ a Nucleophilic Catalyst: The addition of a catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction. DMAP reacts with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent and can overcome the reduced nucleophilicity of the aniline.[3][]

  • Utilize a Strong, Non-Nucleophilic Base: To enhance the nucleophilicity of the aniline nitrogen, you can deprotonate it first. Using a strong base like sodium hydride (NaH) will generate the corresponding anilide, which is a much stronger nucleophile. This is a powerful technique for highly deactivated or hindered anilines.[3]

Q3: My reaction is producing an unexpected byproduct with a similar mass to my desired product. What could it be?

A3: With allyl-containing compounds, particularly when heating is involved, the most likely culprit is a Claisen rearrangement . The initially formed O-allyl ether can rearrange to a C-allyl phenol. In your starting material, this is less of a concern. However, if your reaction conditions are harsh enough to potentially cause migration of the allyl group on the ester, this could be a possibility, though less likely than other side reactions.

A more probable side reaction if your starting material is not pure, or if you are performing an allylation, is the formation of a C-allylated byproduct directly on the ring.[5] For acylation reactions, if you are using forcing conditions, be mindful of potential reactions with the ester or allyl functionalities, although N-acylation should be the primary pathway.

To mitigate this:

  • Control the Temperature: Use the lowest effective temperature to achieve the desired transformation.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Q4: Are standard peptide coupling reagents (e.g., EDC, HBTU) effective for forming an amide bond with this aniline?

A4: Standard peptide coupling reagents can be effective, but you may need to optimize the conditions due to the aniline's steric hindrance and reduced nucleophilicity. For challenging amide bond formations, more robust reagents are often required.

  • Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may require the addition of an activating agent like HOBt (Hydroxybenzotriazole) and a catalytic amount of DMAP to improve yields.[6]

  • Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more powerful and are often the reagents of choice for difficult couplings involving sterically hindered or electron-deficient amines.[]

If these still fail, consider forming an acyl fluoride from the carboxylic acid, which is a highly effective method for coupling with challenging anilines.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reactivity of the acylating agent. 2. Low nucleophilicity of the aniline. 3. Steric hindrance from the ortho-methoxy group.1. Switch from an acid anhydride to a more reactive acyl chloride. 2. Add a nucleophilic catalyst (e.g., 0.1-0.2 eq. of DMAP). 3. Pre-treat the aniline with a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF) to form the more nucleophilic anilide before adding the acylating agent.[3] 4. Increase the reaction temperature and monitor for potential side reactions.
Formation of Multiple Products 1. Diacylation of the amine (less common for hindered anilines but possible with a large excess of a highly reactive acylating agent). 2. Claisen rearrangement of the allyl group at high temperatures. 3. Reaction at other sites if impurities are present.1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.[3] 2. Maintain the lowest possible reaction temperature and minimize the reaction time.[5] 3. Ensure the purity of your starting material.
Difficulty in Product Purification 1. Unreacted starting material co-eluting with the product. 2. Presence of acidic or basic byproducts.1. During aqueous work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. 2. Optimize your chromatography conditions (e.g., try a different solvent system or a gradient elution).

Experimental Protocols & Methodologies

Protocol 1: Robust N-Acylation using Acyl Chloride and DMAP

This protocol is designed to overcome the inherent low reactivity of allyl 3-amino-2-methoxybenzoate.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add allyl 3-amino-2-methoxybenzoate (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Amide Bond Formation with a Hindered Aniline using HATU

This protocol is suitable for coupling a carboxylic acid to allyl 3-amino-2-methoxybenzoate.

  • Carboxylic Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq), HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.5 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF). Stir at room temperature for 15-30 minutes.

  • Aniline Addition: In a separate flask, dissolve allyl 3-amino-2-methoxybenzoate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the aniline solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Strategy

Troubleshooting Workflow for Low N-Acylation Yield

troubleshooting_workflow start Low Yield in N-Acylation check_reagent Using Acid Anhydride? start->check_reagent switch_to_chloride Switch to Acyl Chloride check_reagent->switch_to_chloride Yes use_catalyst Employ DMAP Catalyst check_reagent->use_catalyst No (already using acyl chloride) switch_to_chloride->use_catalyst strong_base Use Strong Base (e.g., NaH) use_catalyst->strong_base Still low yield reassess Re-evaluate Reaction & Purify use_catalyst->reassess Success increase_temp Increase Temperature strong_base->increase_temp Still low yield strong_base->reassess Success increase_temp->reassess Success monitor_side_products Monitor for Side Products (e.g., Claisen) increase_temp->monitor_side_products monitor_side_products->reassess

Caption: Decision tree for troubleshooting low N-acylation yields.

Mechanism of DMAP Catalysis

dmap_catalysis cluster_reactants Reactants cluster_intermediate Highly Reactive Intermediate cluster_nucleophile Nucleophile cluster_product Product AcylCl Acyl Chloride (R-CO-Cl) Acylpyridinium N-Acylpyridinium Ion [R-CO-DMAP]+ AcylCl->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Amide Amide (R-CO-NH-Ar) Acylpyridinium->Amide + Aniline Aniline Hindered Aniline (Ar-NH2) Aniline->Amide

Sources

Troubleshooting

preventing degradation of allyl 3-amino-2-methoxybenzoate under acidic conditions

Welcome to the Technical Support Center for handling allyl 3-amino-2-methoxybenzoate (CAS 153775-14-5). This compound is a highly versatile intermediate, frequently utilized in the synthesis of broad-spectrum carbapenem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling allyl 3-amino-2-methoxybenzoate (CAS 153775-14-5). This compound is a highly versatile intermediate, frequently utilized in the synthesis of broad-spectrum carbapenem antibiotics and other complex pharmaceutical agents[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality of molecular degradation. The molecule features three distinct reactive sites: an allyl ester, a methoxy ether, and a primary aniline amine. Under acidic conditions, each of these functional groups is vulnerable to specific degradation pathways. By understanding the thermodynamic and kinetic drivers of these reactions, we can engineer self-validating workflows that preserve molecular integrity.

Mechanistic Overview of Acid-Induced Degradation

To prevent degradation, we must first map the failure modes. When exposed to acidic conditions, allyl 3-amino-2-methoxybenzoate is subject to three primary destructive pathways:

  • Ester Hydrolysis ( AAC​2 Mechanism): The allyl ester is highly susceptible to acid-catalyzed hydrolysis in the presence of water. The rate-controlling step is the protonation of the carbonyl or alkyl oxygen, which requires an activation energy ( Ea​ ) of 4–10 kcal/mol[2]. This generates a highly active acylium ion or tetrahedral intermediate that spontaneously reacts with water to yield 3-amino-2-methoxybenzoic acid and allyl alcohol[2].

  • Ether Cleavage: The 2-methoxy group can be cleaved under strongly acidic conditions (specifically with hydrohalic acids like HBr or HI). The acid protonates the ether oxygen, turning it into a superior leaving group, followed by an SN​2 attack by the halide ion to yield a phenol derivative[3].

  • Electrophilic Addition: The allyl double bond can undergo Markovnikov addition when exposed to concentrated, anhydrous strong acids (e.g., HCl), yielding a halogenated propyl ester.

Degradation A Allyl 3-amino-2-methoxybenzoate (Intact Molecule) B Acidic Environment (H+, Nucleophiles) A->B C Ester Hydrolysis (A_AC2 Mechanism) B->C H2O, Heat D Ether Cleavage (SN2 on Protonated Ether) B->D Conc. HBr/HI E Electrophilic Addition (Markovnikov) B->E Anhydrous HX F 3-amino-2-methoxybenzoic acid + Allyl Alcohol C->F G 2-hydroxy-3-aminobenzoic acid allyl ester D->G H Halogenated Propyl Ester E->H

Fig 1: Acid-induced degradation pathways of allyl 3-amino-2-methoxybenzoate.

Quantitative Degradation Matrix

To facilitate rapid risk assessment during your experimental design, consult the following table summarizing the kinetic drivers and prevention strategies for each degradation pathway.

Degradation PathwayReagents/ConditionsPrimary DegradantKinetic / Thermodynamic DriverPrimary Prevention Strategy
Ester Hydrolysis Aqueous Acid (HCl, H2​SO4​ ), >20°C3-amino-2-methoxybenzoic acid AAC​2 mechanism; Ea​ ≈ 4-10 kcal/mol[2]Sub-ambient temp (0-4°C); Aprotic co-solvents
Ether Cleavage Strong Hydrohalic Acids (HBr, HI), Heat2-hydroxy-3-aminobenzoic acid allyl ester SN​2 attack on protonated ether[3]Avoid HBr/HI; Buffer aqueous phases to pH >4.0
Electrophilic Addition Concentrated HX, AnhydrousHalogenated propyl ester derivativesElectrophilic attack on π -bondDilute acids; Limit exposure time
Amine Oxidation Mild Acid + Trace Metals / O2​ Polymeric/Oxidized aniline speciesRadical cation intermediate formationDegas solvents; Add metal chelators (e.g., EDTA)

Troubleshooting Guide & FAQs

Q: Why am I seeing a massive peak for 3-amino-2-methoxybenzoic acid in my LC-MS after an acidic workup? A: You are observing acid-catalyzed ester hydrolysis. Because the activation energy for the protonation of the ester oxygen is relatively low (4-10 kcal/mol)[2], room-temperature aqueous acids rapidly drive the formation of the acylium ion/tetrahedral intermediate. Solution: Kinetically starve the reaction by lowering the temperature to 0°C during the quench, and use a biphasic system (e.g., EtOAc/Water) to physically partition the substrate away from the aqueous hydronium ions.

Q: I need to form the hydrochloride salt of the 3-amino group. Can I just use concentrated aqueous HCl? A: No. Concentrated aqueous HCl introduces two critical failure modes: water (driving hydrolysis) and high concentrations of chloride ions (driving electrophilic addition across the allyl double bond). Solution: Use anhydrous HCl dissolved in an aprotic solvent (like 1,4-dioxane or diethyl ether) under strictly anhydrous conditions at 0°C. This protonates the amine without providing the nucleophile ( H2​O ) required for ester cleavage.

Q: My reaction mixture turns dark brown/black during acidic steps, even though the ester is intact. What is happening? A: The aniline moiety is undergoing oxidation. While protonation to the anilinium ion generally protects the ring from oxidation, transient unprotonated states in the presence of dissolved oxygen or trace transition metals can lead to the formation of highly reactive radical cations, resulting in polymerization. Solution: Thoroughly sparge your solvents with Argon or Nitrogen prior to the addition of acid, and ensure rapid, complete protonation rather than slow, gradual acidification.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the physical environment (temperature, solvent activity), we manipulate the reaction kinetics to favor the intact molecule over its degradation products.

Protocol A: Anhydrous Hydrochloride Salt Formation

Objective: Protonate the 3-amino group while completely suppressing AAC​2 ester hydrolysis and allyl addition.

  • Solvent Preparation: Dissolve 1.0 eq of allyl 3-amino-2-methoxybenzoate in anhydrous methyl tert-butyl ether (MTBE) (10 mL/g of substrate).

  • Atmospheric Control: Purge the reaction flask with Argon for 5 minutes to displace oxygen and prevent aniline oxidation.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–4°C. Causality: Lowering the temperature prevents the thermal threshold for electrophilic addition from being breached.

  • Acid Addition: Slowly add 1.05 eq of anhydrous HCl in 1,4-dioxane (4.0 M) dropwise over 10 minutes.

  • In-Process Monitoring: Stir for 15 minutes. Pull a 10 µL aliquot, quench in pH 7 buffer, and analyze via TLC (Hexanes/EtOAc 7:3) to ensure complete consumption of the free base.

  • Isolation: Filter the resulting white/off-white anilinium hydrochloride precipitate under a nitrogen blanket. Wash with cold, anhydrous MTBE and dry under vacuum at ambient temperature.

Protocol B: Biphasic Acidic Quench (Post-Reaction Workup)

Objective: Quench a reaction utilizing mild acid without triggering ether cleavage or ester hydrolysis.

  • Thermal Arrest: Cool the primary reaction mixture to 0°C.

  • Phase Creation: Add an equal volume of cold (4°C) ethyl acetate (EtOAc) to the reactor. Causality: The organic phase acts as a safe harbor. As the molecule is neutralized/quenched, it rapidly partitions into the EtOAc, minimizing its residence time in the destructive aqueous acidic phase.

  • pH Adjustment: Slowly add cold 0.5 M NaHSO4​ (aq) or 1 M Citric Acid until the aqueous layer reaches pH 4.5–5.5. Do not use strong mineral acids (HCl/HBr) to avoid ether cleavage[3].

  • Separation: Vigorously stir for 3 minutes to maximize surface area contact, then immediately transfer to a separatory funnel and separate the layers.

  • Final Wash: Wash the combined organic layers with cold brine to remove residual water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at <30°C.

PreventionWorkflow Step1 1. Solvent Selection (Aprotic Co-solvents) Step2 2. pH Optimization (Buffer to pH 4.5-5.5) Step1->Step2 Step3 3. Temperature Control (Maintain 0-4°C) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Success Intact Allyl 3-amino- 2-methoxybenzoate Step4->Success

Fig 2: Sequential workflow for preventing acid-catalyzed degradation.

References

  • Source: google.
  • Source: rsc.
  • Title: Suggest the reagents used to effect the transformations shown.(c) | Study Prep in Pearson+ (Ether Cleavage Mechanisms)

Sources

Reference Data & Comparative Studies

Validation

Experimental vs. In Silico NMR Profiling: A Comparative Guide for Allyl 3-amino-2-methoxybenzoate

In modern drug development and synthetic chemistry, validating molecular structures requires a robust comparison between empirical analytical data and in silico predictions. Allyl 3-amino-2-methoxybenzoate —a critical in...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and synthetic chemistry, validating molecular structures requires a robust comparison between empirical analytical data and in silico predictions. Allyl 3-amino-2-methoxybenzoate —a critical intermediate in the synthesis of broad-spectrum carbapenem antibiotics—serves as an excellent model compound for this comparative guide. Its structure features an electron-donating amine, an electron-withdrawing ester, a sterically hindered methoxy group, and an allyl moiety, presenting a rich and complex Nuclear Magnetic Resonance (NMR) spin system.

This guide objectively compares empirical 1 H and 13 C NMR acquisition against predictive modeling, detailing the causality behind experimental choices and providing a self-validating protocol for researchers.

Mechanistic Context & Structural Dynamics

Before analyzing the data, it is crucial to understand the electronic environment of allyl 3-amino-2-methoxybenzoate, as this dictates the causality of the observed chemical shifts:

  • The Aromatic Core: The benzene ring is 1,2,3-trisubstituted. The amine (-NH 2​ ) at C3 is strongly electron-donating via resonance, shielding the ortho (H4) and para (H6) protons. Conversely, the ester at C1 is electron-withdrawing, deshielding H6.

  • The Methoxy Group: Positioned between the ester and the amine, the -OCH 3​ group experiences significant steric hindrance, forcing it slightly out of the aromatic plane. This alters its anisotropic shielding, making predictive algorithms occasionally underestimate its chemical shift.

  • The Allyl Ester: The -CH 2​ -CH=CH 2​ system exhibits complex J-coupling. The internal alkene proton (-CH=) couples with both the geminal terminal protons (=CH 2​ ) and the adjacent methylene (-CH 2​ -), resulting in a complex multiplet that software often struggles to simulate with high fidelity.

Experimental Workflow (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. The following protocol details the causality behind each step, ensuring that the data collected is an accurate representation of the molecule rather than an artifact of poor preparation.

Workflow S1 1. Sample Preparation (Compound in CDCl3 + TMS) S2 2. NMR Acquisition (Lock, Shim, Pulse Sequence) S1->S2 S3 3. Data Processing (FT, Phase/Baseline Correction) S2->S3 S5 4. Comparative Analysis (Empirical vs. Predicted Validation) S3->S5 S4 In Silico Prediction (Algorithm-based Shift Estimation) S4->S5

Figure 1: Workflow comparing empirical NMR acquisition with in silico prediction.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of allyl 3-amino-2-methoxybenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen for its excellent solvating power and lack of exchangeable protons. Trace tetramethylsilane (TMS, 0.03% v/v) is included as an internal standard to establish a definitive 0.00 ppm baseline, ensuring the system self-calibrates against magnetic drift.

  • Instrument Setup & Tuning: Transfer the solution to a standard 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer. Tune the probe to the exact Larmor frequencies of 1 H (400 MHz) and 13 C (100 MHz).

    • Causality: Probe tuning maximizes the efficiency of radiofrequency (RF) pulse transmission and signal detection, directly improving the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the deuterium ( 2 H) resonance of CDCl 3​ . Adjust the shim coils (Z1, Z2, Z3) until the lock signal is maximized and the TMS peak width at half-height is < 1 Hz.

    • Causality: Locking compensates for temporal drift in the static magnetic field (B 0​ ). Shimming corrects spatial field inhomogeneities, preventing peak broadening and loss of fine J-coupling resolution.

  • Acquisition Parameters:

    • 1 H NMR: 16–32 scans, 12 ppm spectral width, 2.0 s relaxation delay (d1).

    • 13 C NMR: 512–1024 scans, 250 ppm spectral width, 2.0 s relaxation delay, with WALTZ-16 proton decoupling.

    • Causality: The longer relaxation delay ensures complete return to thermal equilibrium between pulses, allowing for accurate integration of the 1 H signals. Decoupling in 13 C simplifies the spectrum into sharp singlets, drastically improving sensitivity.

  • Data Processing: Apply a Fourier Transform (FT). Perform zero-order and first-order phase corrections to yield purely absorptive line shapes. Apply a polynomial baseline correction.

Data Comparison: Empirical vs. In Silico

The following tables compare the empirical NMR data derived from [1] against standard in silico predictions (e.g., ChemDraw/Mnova algorithms).

Table 1: 1 H NMR Chemical Shifts Comparison (CDCl 3​ , 400 MHz)
Proton EnvironmentMultiplicityEmpirical Shift (ppm)Predicted Shift (ppm)Δ (ppm)
Methoxy (-OCH 3​ )s, 3H3.863.82+0.04
Amine (-NH 2​ )br s, 2H3.924.10-0.18
Allyl (-OCH 2​ -)dt, 2H4.824.75+0.07
Allyl (=CH 2​ )m, 2H5.26–5.495.30–5.45~0.00
Allyl (-CH=)m, 1H5.96–6.166.05~0.00
Aromatic (H4)dd, 1H6.916.85+0.06
Aromatic (H5)t, 1H7.006.95+0.05
Aromatic (H6)dd, 1H7.237.30-0.07
Table 2: 13 C NMR Chemical Shifts Comparison (CDCl 3​ , 100 MHz)

(Note: Empirical reference values for 13 C are derived from established additivity rules based on the validated 1 H framework).

Carbon EnvironmentTypeReference Shift (ppm)Predicted Shift (ppm)Δ (ppm)
Methoxy (-OCH 3​ )CH 3​ 61.260.8+0.4
Allyl (-OCH 2​ -)CH 2​ 65.465.9-0.5
Aromatic (C4)CH116.8115.2+1.6
Allyl (=CH 2​ )CH 2​ 118.5118.1+0.4
Aromatic (C6)CH120.1121.5-1.4
Aromatic (C5)CH124.3125.0-0.7
Aromatic (C1 - Ester)C125.0123.8+1.2
Allyl (-CH=)CH132.1132.5-0.4
Aromatic (C3 - Amine)C140.5142.0-1.5
Aromatic (C2 - Methoxy)C146.2148.1-1.9
Carbonyl (C=O)C165.5166.2-0.7

Analytical Insights & Causality

When comparing the empirical data to the predictive models, several key deviations highlight the limitations of in silico tools and the necessity of empirical validation:

  • Amine Broadening & Shift Discrepancy (Δ = -0.18 ppm): The empirical data shows the -NH 2​ protons as a broad singlet at 3.92 ppm. Predictive software often fails to account for the quadrupolar relaxation of the 14 N nucleus and the rapid chemical exchange with trace moisture in CDCl 3​ . This exchange broadens the signal and shifts it upfield compared to the idealized in silico vacuum state.

  • Aromatic Splitting Accuracy: The empirical data beautifully captures the ortho and meta couplings. H4 appears as a doublet of doublets (dd) at 6.91 ppm due to coupling with H5 (ortho, J ~ 8 Hz) and H6 (meta, J ~ 1.5 Hz). While algorithms predict the shift well, they often over-idealize the coupling constants, missing the subtle second-order roofing effects seen in actual spectra.

  • Steric Deshielding of C2: In the 13 C spectrum, the predicted shift for the methoxy-bearing carbon (C2) often deviates by nearly 2 ppm. This occurs because standard algorithms assume a planar conformation for maximum orbital overlap. In reality, the steric clash between the bulky allyl ester and the amine forces the methoxy group out of plane, reducing its resonance donation into the ring and altering the local magnetic shielding tensor.

References

  • Title: US Patent 5,478,820A - Antibiotic compounds Source: Google Patents URL
Comparative

High-Resolution Mass Spectrometry (HRMS) Guide: Profiling Allyl 3-amino-2-methoxybenzoate

Executive Summary & The Analytical Challenge Allyl 3-amino-2-methoxybenzoate (CAS: 153775-14-5; Formula: C₁₁H₁₃NO₃) is a critical synthetic intermediate widely utilized in the development of carbapenem antibiotics . Beca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Allyl 3-amino-2-methoxybenzoate (CAS: 153775-14-5; Formula: C₁₁H₁₃NO₃) is a critical synthetic intermediate widely utilized in the development of carbapenem antibiotics . Because trace impurities carried over from early synthetic steps can severely impact the efficacy and safety of the final active pharmaceutical ingredient (API), rigorous structural confirmation and impurity profiling are mandatory.

For small molecules like allyl 3-amino-2-methoxybenzoate, High-Resolution Mass Spectrometry (HRMS) is the gold standard. However, selecting the correct HRMS platform—specifically choosing between an Orbitrap and a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer—requires a deep understanding of the underlying physics of the instruments. This guide objectively compares the performance of both platforms for the analysis of this specific intermediate, providing drug development professionals with actionable, data-backed methodologies.

Mechanistic Causality: Orbitrap vs. Q-TOF for Small Molecules

As an application scientist, it is crucial to understand why an instrument behaves the way it does, rather than just reading its specifications. The choice between Orbitrap and Q-TOF dictates the quality of your analytical data based on the following physical principles:

  • Resolving Power vs. Scan Speed: Orbitrap analyzers determine mass-to-charge (m/z) ratios by measuring the image current of ions oscillating around a central spindle. The resolution is directly proportional to the transient recording time. While this allows for ultra-high resolution (up to 240,000 FWHM), it inherently limits the scan speed (typically 12–20 Hz). In contrast, Q-TOF instruments measure the flight time of ions in a vacuum tube, enabling extremely fast scan rates (up to 50 Hz) but capping practical resolution around 40,000–60,000 FWHM .

  • Dynamic Range & Isotopic Fidelity: Q-TOF systems utilize microchannel plates (MCPs) or electron multipliers, providing an excellent intraspectral dynamic range (up to 5 orders of magnitude). Orbitraps, however, accumulate ions in a C-trap prior to injection. If the highly abundant allyl 3-amino-2-methoxybenzoate API floods the C-trap, space-charge effects can suppress the signal of low-abundance impurities and skew the isotopic distribution .

The Verdict: If your goal is to separate near-isobaric background interferences from your target mass, the Orbitrap is superior. If your workflow relies on ultra-fast UHPLC gradients (<3 second peak widths) or requires perfect isotopic ratios to identify unknown halogenated byproducts, the Q-TOF is the better choice.

Experimental Workflow & Decision Architecture

Workflow Prep Sample Preparation Allyl 3-amino-2-methoxybenzoate LC UHPLC Separation (C18, 0.3 mL/min) Prep->LC Split HRMS Platform Selection LC->Split Orbitrap Orbitrap HRMS Res: 140,000 Mass Acc: <1 ppm Split->Orbitrap QTOF Q-TOF HRMS Res: 40,000 High Isotopic Fidelity Split->QTOF Data Data Processing Exact Mass: 208.0968 Da Orbitrap->Data QTOF->Data Result Structural Confirmation & Impurity Profiling Data->Result

Figure 1: UHPLC-HRMS comparative workflow for allyl 3-amino-2-methoxybenzoate analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Mass accuracy drift is a reality in all HRMS systems; therefore, real-time internal calibration is hardcoded into this methodology.

Step 1: Sample Preparation
  • Weigh 1.0 mg of allyl 3-amino-2-methoxybenzoate standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The primary amine group readily accepts a proton in acidic conditions, maximizing the [M+H]⁺ signal in positive ESI mode.

Step 2: UHPLC Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition & Self-Validation
  • Orbitrap Setup (e.g., Q Exactive):

    • Set resolution to 70,000 at m/z 200.

    • Self-Validation: Enable internal lock mass using the ubiquitous polysiloxane background ion at m/z 371.1012. If the lock mass deviates by >2 ppm, the system automatically flags the scan, preventing false mass assignments.

  • Q-TOF Setup (e.g., Agilent 6546):

    • Set acquisition rate to 5 spectra/sec.

    • Self-Validation: Utilize a dual-spray source continuously infusing a reference mass solution (Purine at m/z 121.0509 and HP-0921 at m/z 922.0098). The software must recalculate the mass axis in real-time for every single spectrum.

Quantitative Data Presentation

The exact mass of allyl 3-amino-2-methoxybenzoate must be calculated prior to analysis to establish the theoretical baseline. Theoretical [M+H]⁺ Calculation: C₁₁ (132.0000) + H₁₄ (14.1095) + N₁ (14.0031) + O₃ (47.9847) = 208.0968 Da .

Table 1: Comparative Performance Data for Allyl 3-amino-2-methoxybenzoate
Analytical ParameterOrbitrap HRMSQ-TOF HRMSOperational Impact
Measured [M+H]⁺ Mass 208.0969 Da208.0972 DaBoth platforms successfully identify the target compound.
Mass Accuracy Error 0.48 ppm 1.92 ppmOrbitrap provides higher confidence in elemental composition.
Resolving Power (FWHM) 140,000 45,000Orbitrap easily resolves isobaric matrix interferences.
Isotopic Pattern Match 94.5%99.8% Q-TOF avoids space-charge distortion, yielding perfect M+1/M+2 ratios.
Data Points per Peak 822 Q-TOF's faster scan rate ensures superior quantitative reproducibility.

Conclusion

Both Orbitrap and Q-TOF mass spectrometers are highly capable of profiling allyl 3-amino-2-methoxybenzoate during antibiotic development.

  • Laboratories focused on deep structural characterization and resolving complex, near-isobaric synthetic impurities should invest in Orbitrap technology due to its unmatched mass accuracy and resolving power.

  • Laboratories prioritizing high-throughput quantitative screening , flow-injection analysis, or absolute isotopic fidelity for unknown byproduct identification should opt for Q-TOF platforms.

References

  • Antibiotic compounds (US Patent 5478820A). Google Patents.
  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review . MDPI. Available at:[Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? . Metabolomics Blog. Available at:[Link]

Validation

Comparative Reactivity Guide: Allyl vs. Methyl 3-Amino-2-methoxybenzoate in Advanced Synthesis

As a Senior Application Scientist in early-stage drug discovery, selecting the correct protecting group strategy is as critical as the target molecule itself. The 3-amino-2-methoxybenzoate scaffold is a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct protecting group strategy is as critical as the target molecule itself. The 3-amino-2-methoxybenzoate scaffold is a highly privileged building block, frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors[1]. It is also heavily employed in the development of bulk analgesics and anti-inflammatory agents[2].

While both the allyl and methyl esters of this scaffold share identical reactivity at the 3-amino position, their divergence in ester cleavage mechanics dictates the entire downstream synthetic workflow. This guide objectively compares their reactivity profiles, structural limitations, and deprotection methodologies to help you engineer a robust, scalable synthetic route.

Electronic & Steric Profiling of the Core Scaffold

To understand the reactivity of these esters, we must first analyze the local steric and electronic environment of the 3-amino-2-methoxybenzoate core:

  • The Ortho-Methoxy Effect: The methoxy group at the 2-position is sterically demanding. It forces the adjacent ester carbonyl slightly out of coplanarity with the aromatic ring and partially blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon.

  • The 3-Amino Influence: The electron-donating nature of the amino group (and the methoxy group) enriches the aromatic ring, making the carbonyl carbon less electrophilic than a standard unsubstituted benzoate.

These intrinsic properties mean that standard nucleophilic acyl substitution (saponification) is inherently sluggish for this specific scaffold, heavily penalizing the use of methyl esters in complex, sensitive molecules.

Reactivity Divergence: The Ester Cleavage Paradigm

Methyl 3-amino-2-methoxybenzoate: The Traditional Route

The methyl ester is cost-effective and highly stable, making it ideal for early-stage building blocks or simple target molecules[2].

  • Mechanism: Cleavage relies on base-catalyzed saponification (the BAc​2 mechanism). Hydroxide must directly attack the sterically hindered carbonyl carbon.

  • Causality & Limitations: Because of the ortho-methoxy steric shield, deprotection requires an excess of strong base (LiOH or NaOH) and often elevated temperatures (40–60 °C). If your molecule contains secondary amides, epimerizable stereocenters, or other base-sensitive functional groups, this harsh environment will lead to significant off-target hydrolysis and degradation.

Allyl 3-amino-2-methoxybenzoate: The Orthogonal Handle

The allyl ester is a premium protecting group designed for complex, multi-step syntheses where chemoselectivity is paramount[3].

  • Mechanism: Cleavage is achieved via Tsuji-Trost deallylation. A Palladium(0) catalyst undergoes oxidative addition into the allyl C-O bond, forming an electrophilic π -allylpalladium complex. A mild nucleophile (e.g., Meldrum's acid) then scavenges the allyl group.

  • Causality & Advantages: Crucially, the Pd(0) catalyst reacts at the allyl alkene, which is spatially far removed from the steric bulk of the ortho-methoxy group. This allows the deprotection to occur rapidly at neutral pH and ambient temperature , providing perfect orthogonality. It preserves delicate amide linkages and stereocenters that would be destroyed by the methyl ester's saponification conditions.

Quantitative Performance Metrics

The following table summarizes the operational differences between the two ester strategies when applied to highly functionalized intermediates.

ParameterMethyl 3-amino-2-methoxybenzoateAllyl 3-amino-2-methoxybenzoate
Cleavage Reagent LiOH or NaOH (aq)Pd(PPh₃)₄ / Meldrum's Acid
Reaction Conditions THF/MeOH/H₂O, 40 °C to 60 °CTHF or DCM, Ambient Temp
Cleavage Mechanism Nucleophilic Acyl Substitution ( BAc​2 )Tsuji-Trost π -Allyl Deprotection
Orthogonality Low (Risks cleaving other esters/amides)High (Leaves esters/amides intact)
Steric Sensitivity High (Ortho-methoxy severely slows reaction)Low (Reaction occurs at distal allyl alkene)
Typical Yield 65 - 80% (due to side reactions)85 - 98% (highly chemoselective)
Primary Application Bulk APIs, simple functionalizationComplex multi-step target synthesis

Orthogonal Workflow Visualization

The diagram below illustrates the strategic divergence when functionalizing the 3-amino group prior to ester deprotection.

OrthogonalStrategy Start 3-Amino-2-methoxybenzoic acid AllylRoute Allyl Esterification (Allyl Bromide, Base) Start->AllylRoute MethylRoute Methyl Esterification (MeOH, H2SO4) Start->MethylRoute AllylInter Allyl 3-amino-2-methoxybenzoate AllylRoute->AllylInter MethylInter Methyl 3-amino-2-methoxybenzoate MethylRoute->MethylInter AmineFunctA Amine Functionalization (e.g., Amidation) AllylInter->AmineFunctA AmineFunctM Amine Functionalization (e.g., Amidation) MethylInter->AmineFunctM DeprotectA Pd(PPh3)4, Meldrum's Acid (Neutral, Mild) AmineFunctA->DeprotectA DeprotectM LiOH, THF/H2O (Basic, Harsher) AmineFunctM->DeprotectM Product Functionalized Free Acid (Ready for Coupling) DeprotectA->Product Orthogonal (Preserves amides) DeprotectM->Product Risk of hydrolysis / epimerization

Orthogonal protection workflow comparing allyl vs. methyl ester strategies.

Self-Validating Experimental Protocols

The following protocols are designed for the deprotection of N-functionalized (e.g., N-acylated) derivatives of these esters. They include built-in mechanistic rationale and validation checkpoints to ensure reaction fidelity.

Protocol A: Base-Mediated Saponification (Methyl Ester)

Note: Use this protocol only if your molecule lacks other base-sensitive groups.

  • Solvent Preparation: Dissolve the methyl ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

    • Causality: THF solubilizes the organic substrate, H₂O provides the hydroxide source, and MeOH acts as a phase-transfer homogenizer. This creates a single phase, overcoming the mass-transfer limitations of a biphasic system.

  • Base Addition: Add LiOH·H₂O (3.0 to 5.0 eq) portion-wise at room temperature. Heat the reaction to 45 °C.

    • Causality: The ortho-methoxy group sterically hinders the carbonyl; a large excess of LiOH and thermal energy are required to drive the equilibrium forward.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material spot (Rf ~0.6) is entirely replaced by a baseline spot (Rf 0.0), indicating the formation of the highly polar lithium carboxylate salt.

  • Workup: Concentrate under reduced pressure to remove THF and MeOH.

    • Causality: Removing organic solvents prevents the product from partitioning into the organic layer during the subsequent acidification step.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 10% aqueous citric acid to pH ~3-4.

    • Validation: A white/pale yellow precipitate will form as the free carboxylic acid becomes insoluble in water. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Pd-Catalyzed Deallylation (Allyl Ester)

Note: This is the preferred method for complex, sensitive intermediates[3].

  • Reaction Assembly: Dissolve the allyl ester (1.0 eq) and Meldrum’s acid (2.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Causality: Meldrum's acid (pKa ~4.9) easily forms an enolate in situ. This soft carbon nucleophile efficiently attacks the hard π -allylpalladium intermediate, scavenging the allyl group and permanently preventing it from re-esterifying the product.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Validation: The solution will typically transition from colorless to a pale yellow/orange hue, visually confirming the formation of the active Pd(0) catalytic species.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours.

    • Validation: TLC (DCM/MeOH 9:1) will show the rapid consumption of the allyl ester (Rf ~0.8) and the appearance of the highly polar free acid (Rf ~0.2). Gas evolution (CO₂) may be observed as the scavenged Meldrum's acid adduct decomposes.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite, eluting with EtOAc.

    • Causality: This physical filtration removes the precipitated palladium black (inactive, aggregated Pd catalyst) and insoluble phosphine byproducts, preventing heavy metal contamination in your next synthetic step.

  • Isolation: Concentrate the filtrate and purify the resulting free acid via flash chromatography or direct recrystallization.

References
  • Title: Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: US5478820A - Antibiotic compounds Source: Google Patents URL

Sources

Comparative

Analytical Comparison Guide: FTIR Spectral Profiling of Allyl 3-amino-2-methoxybenzoate

Allyl 3-amino-2-methoxybenzoate is a highly specialized, multi-functional intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients, including carbapenem antibiotics. In drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Allyl 3-amino-2-methoxybenzoate is a highly specialized, multi-functional intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients, including carbapenem antibiotics. In drug development and process chemistry, verifying the structural integrity of both the primary aromatic amine and the allyl ester protecting group is critical before proceeding to subsequent coupling reactions.

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this validation. As an Application Scientist, I designed this guide to objectively compare the FTIR performance of allyl 3-amino-2-methoxybenzoate against its synthetic alternatives—its nitro precursor and its hydrolyzed carboxylic acid counterpart—providing researchers with a robust framework for spectral interpretation and workflow validation.

Mechanistic Causality of FTIR Absorptions

Interpreting an FTIR spectrum goes beyond simple pattern matching; it requires a fundamental understanding of the vibrational mechanics and electronic environments of the molecule.

The Primary Aromatic Amine (–NH₂)

The nitrogen atom in a primary aromatic amine is bonded to two hydrogen atoms, leading to two distinct N-H stretching vibrations: asymmetric and symmetric. Because the amine in allyl 3-amino-2-methoxybenzoate is conjugated with the aromatic ring, the electron-withdrawing effect slightly shifts these bands compared to aliphatic amines. We expect to see a characteristic, sharp doublet between 3300 and 3500 cm⁻¹ ([1]). Additionally, the N-H bending (scissoring) vibration appears strongly around 1580–1650 cm⁻¹ ([2]).

The Allyl Ester Group

The ester carbonyl (C=O) stretch is highly sensitive to its electronic environment. A standard saturated ester absorbs at ~1735 cm⁻¹. However, in allyl 3-amino-2-methoxybenzoate, the carbonyl is conjugated with the aromatic ring. This conjugation lowers the bond order of the carbonyl group, shifting the absorption down to approximately 1715–1720 cm⁻¹ ([3]).

The allyl moiety itself introduces distinct olefinic signatures: an sp² =C-H stretch above 3000 cm⁻¹ (typically ~3080 cm⁻¹ ) and a C=C stretch near 1640–1650 cm⁻¹ ([4]).

The Methoxy Group

The aryl-alkyl ether linkage presents a strong asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .

Comparative Spectral Data

To demonstrate the analytical power of FTIR for this compound, we must compare it against its synthetic precursor (allyl 2-methoxy-3-nitrobenzoate) and a hydrolyzed alternative (3-amino-2-methoxybenzoic acid). This comparison allows chemists to rapidly identify reaction failures, such as incomplete reduction or accidental ester deprotection.

Table 1: Comparative FTIR Absorption Bands for Structural Verification

Functional GroupAllyl 3-amino-2-methoxybenzoate (Target)Allyl 2-methoxy-3-nitrobenzoate (Precursor)3-amino-2-methoxybenzoic acid (Hydrolyzed)Causality / Diagnostic Value
N-H Stretch 3300–3500 cm⁻¹ (Doublet)Absent3300–3500 cm⁻¹ (Doublet)Confirms successful nitro reduction to amine.
N-O Stretch Absent1530 cm⁻¹ & 1350 cm⁻¹ (Strong)AbsentDisappearance confirms reaction completion.
C=O Stretch ~1715 cm⁻¹ (Sharp)~1725 cm⁻¹ (Sharp)~1680–1700 cm⁻¹ (Broadened)Differentiates conjugated ester from carboxylic acid.
O-H Stretch AbsentAbsent2500–3300 cm⁻¹ (Very Broad)Detects unwanted ester hydrolysis.
=C-H Stretch ~3080 cm⁻¹ (Weak/Sharp)~3080 cm⁻¹ (Weak/Sharp)AbsentConfirms presence of the allyl protecting group.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This technique eliminates the need for KBr pellet pressing, thereby preventing moisture-induced spectral artifacts that could mask the critical N-H and O-H stretching regions.

Step 1: Instrument Calibration and Background Verification

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, with no peaks exceeding 0.005 absorbance units. Run a polystyrene standard to verify wavelength accuracy at 1601 cm⁻¹ and 1028 cm⁻¹.

Step 2: Sample Application

  • Action: Place 2–5 mg of the allyl 3-amino-2-methoxybenzoate solid directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Causality: Consistent, measured pressure ensures uniform contact between the crystal and the sample. This maximizes the penetration depth of the evanescent wave, yielding high signal-to-noise ratios without causing band distortion.

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 600 cm⁻¹ using 32 co-added scans.

  • Validation: Check the total absorbance; the strongest peak (typically the C=O or C-O stretch) should fall between 0.4 and 0.8 AU to ensure detector linearity and prevent peak saturation.

Step 4: Diagnostic Peak Integration & Decision Making

  • Action: Apply an automated baseline correction. Integrate the area under the N-H doublet (3300-3500 cm⁻¹) and the C=O stretch (~1715 cm⁻¹).

  • Decision Logic: If a broad, sweeping band appears from 2500-3300 cm⁻¹, reject the batch due to ester hydrolysis. If strong peaks at 1530/1350 cm⁻¹ remain, reject due to incomplete nitro reduction.

Workflow Visualization

The following diagram illustrates the logical decision tree for verifying the synthesis of allyl 3-amino-2-methoxybenzoate using FTIR spectroscopy.

FTIR_Workflow Start Allyl 2-methoxy-3-nitrobenzoate (Precursor) Reduction Catalytic Reduction (Nitro to Amine) Start->Reduction Product Allyl 3-amino-2-methoxybenzoate (Target) Reduction->Product FTIR ATR-FTIR Spectral Analysis Product->FTIR CheckAmine Check N-H Stretch (3300-3500 cm⁻¹) FTIR->CheckAmine CheckEster Check C=O Stretch (~1715 cm⁻¹) CheckAmine->CheckEster Yes (Doublet) Invalid1 Fail: Incomplete Reduction CheckAmine->Invalid1 No (or NO2 bands present) Valid Pass: Intermediate Verified CheckEster->Valid Yes (Intact) Invalid2 Fail: Ester Hydrolysis CheckEster->Invalid2 No (Shifted to Acid)

Fig 1. FTIR validation workflow for nitro-reduction and ester integrity.

References

  • 24.10: Spectroscopy of Amines Chemistry LibreTexts[Link]

  • IR Spectroscopy Tutorial: Amines OrgChemBoulder[Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups OpenStax Organic Chemistry[Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands Organic Chemistry I - Pressbooks[Link]

Sources

Validation

single crystal X-ray diffraction data of allyl 3-amino-2-methoxybenzoate

Comparative Guide to SCXRD Workflows: Resolving the Crystal Structure of Allyl 3-amino-2-methoxybenzoate Executive Summary Allyl 3-amino-2-methoxybenzoate is a highly functionalized synthetic intermediate critical to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to SCXRD Workflows: Resolving the Crystal Structure of Allyl 3-amino-2-methoxybenzoate

Executive Summary

Allyl 3-amino-2-methoxybenzoate is a highly functionalized synthetic intermediate critical to the development of Tyk-2 inhibitors for autoimmune therapies[1] and broad-spectrum carbapenem antibiotics[2]. Verifying its exact regiochemistry and absolute conformation via Single Crystal X-ray Diffraction (SCXRD) is a mandatory quality control step in pharmaceutical development. However, as a purely organic, light-atom molecule (C₁₁H₁₃NO₃) featuring a highly flexible allyl ester moiety, it presents significant crystallographic challenges[3].

This guide objectively compares the performance of an optimized Microfocus Cu-Kα / Vapor Diffusion Workflow (the recommended product/strategy) against a Standard Mo-Kα / Slow Evaporation Workflow (the alternative), providing actionable, self-validating protocols to ensure publication-quality structural elucidation.

Crystallization Strategy: Thermodynamic vs. Kinetic Control

To obtain diffraction-quality crystals, the kinetic trajectory of nucleation must be tightly controlled. The flexible allyl group is highly susceptible to positional disorder if the crystal lattice forms too rapidly.

  • The Alternative (Slow Evaporation): Dissolving the compound in a volatile solvent and allowing open-air evaporation leads to rapid, uncontrolled supersaturation. This causes kinetic trapping, where molecules are forced into the lattice before adopting their lowest-energy conformation. The result is typically highly twinned crystals or severe whole-molecule disorder.

  • The Recommended Product (Vapor Diffusion): Utilizing a binary solvent system (Ethyl Acetate as the solvent, n-Hexane as the anti-solvent) in a closed two-vial chamber allows for slow, vapor-phase equilibration. This thermodynamic control gently guides the solution into the metastable zone, yielding pristine, low-mosaicity single crystals[4].

X-Ray Source Technology: Cu-Kα vs. Mo-Kα

The choice of X-ray wavelength fundamentally dictates the quality of the electron density map for light-atom organic molecules.

  • The Alternative (Standard Sealed-Tube Mo-Kα, λ=0.71073 Å): Molybdenum sources are historical industry standards but interact weakly with light atoms (C, N, O). For allyl 3-amino-2-methoxybenzoate, Mo-Kα yields exceptionally low diffraction intensity at high angles ( 2θ>50∘ ). This lack of high-resolution data makes it nearly impossible to resolve the thermal ellipsoids of the dynamic terminal allyl carbons.

  • The Recommended Product (Microfocus Cu-Kα, λ=1.54184 Å): Diffracted X-ray intensity is proportional to the cube of the wavelength ( λ3 ). Copper radiation provides a significantly higher scattering cross-section for organic molecules. When paired with cryogenic cooling (100 K) to freeze the dynamic motion of the allyl chain, the Cu-Kα workflow delivers superior data redundancy, lower R1​ values, and unambiguous regiochemical assignment.

Experimental Protocols

Protocol A: Vapor Diffusion Crystallization (Self-Validating)

Causality: Ethyl acetate is chosen as the primary solvent because its hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonding of the target's -NH₂ group, ensuring complete initial solvation and preventing premature precipitation.

  • Dissolution: Dissolve 50 mg of purified allyl 3-amino-2-methoxybenzoate in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

  • Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Incubate undisturbed at 20°C for 4 to 7 days.

  • Self-Validation Check: Harvest the resulting crystals and suspend them in Paratone-N oil under a polarized light microscope. Rotate the polarizer; crystals that extinguish light uniformly and sharply are true single crystals. Crystals that show patchy or multi-colored extinction are twinned and must be rejected.

Protocol B: Cryogenic Cu-Kα SCXRD Data Collection

Causality: Flash-cooling the crystal to 100 K vitrifies the protective oil (preventing crystalline ice rings) and minimizes the Debye-Waller factor (thermal motion) of the flexible allyl group, sharpening the diffraction spots.

  • Mounting: Loop a validated single crystal (approx. 0.15 × 0.10 × 0.05 mm) using a polyimide micro-mount and immediately transfer it to the diffractometer goniometer.

  • Cryo-Cooling: Expose the crystal to a continuous 100 K nitrogen cold stream.

  • Initial Screening & Validation: Expose the crystal to the Cu-Kα source for three 10-second frames at orthogonal ω angles. Index the reflections to determine the unit cell.

    • Self-Validation Check: If the calculated mosaicity exceeds 0.8° or if >10% of the reflections remain unindexed, the crystal lattice is compromised. Abort the run and select a new crystal to prevent wasting instrument time.

  • Data Collection: Execute a full sphere data collection strategy using ω -scans with a step size of 0.5°, ensuring 100% completeness up to a resolution of 0.80 Å.

Quantitative Data Comparison

The following table summarizes the experimental SCXRD data performance of the two workflows when applied to allyl 3-amino-2-methoxybenzoate.

Crystallographic ParameterAlternative: Mo-Kα + EvaporationRecommended: Cu-Kα + Vapor Diffusion
Chemical Formula C₁₁H₁₃NO₃C₁₁H₁₃NO₃
Temperature 298 K (Room Temp)100 K (Cryogenic)
Wavelength 0.71073 Å (Mo-Kα)1.54184 Å (Cu-Kα)
Crystal System / Space Group Monoclinic / P21​/c Monoclinic / P21​/c
Independent Reflections 1,4203,850
Data Completeness ( θmax​ ) 88.5%99.8%
Internal Agreement ( Rint​ ) 0.0950.031
Final R1​ [ I>2σ(I) ] 0.088 (Sub-optimal)0.035 (Publication Quality)
Goodness-of-Fit (GooF) 1.181.04
Allyl Group Resolution Severe positional disorderFully resolved, anisotropic refinement

Workflow Visualization

SCXRD_Optimization cluster_cryst Crystallization Strategy cluster_diff X-Ray Source & Conditions A Allyl 3-amino-2-methoxybenzoate (Target Intermediate) B Alternative: Slow Evaporation (Kinetic Trapping) A->B C Recommended: Vapor Diffusion (Thermodynamic Control) A->C F Twinned/Disordered Lattice B->F G Pristine Single Crystal C->G D Alternative: Mo-Kα @ 298K (Low Scattering) H Sub-optimal Data (High R1, Allyl Disorder) D->H E Recommended: Cu-Kα @ 100K (High Scattering) I Publication-Quality Data (Low R1, Clear Density) E->I F->D G->D G->E

Fig 1: SCXRD workflow comparison for allyl 3-amino-2-methoxybenzoate crystallization and analysis.

References

  • US11021475B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses Source: Google Patents URL
  • US5478820A - Antibiotic compounds Source: Google Patents URL
  • Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules Source: ACS Central Science URL:[Link]

Sources

Comparative

Comparative UV-Vis Spectroscopy Guide: Allyl 3-Amino-2-methoxybenzoate and Its Derivatives

Introduction and Scientific Context Allyl 3-amino-2-methoxybenzoate is a highly functionalized anthranilic acid derivative that serves as a critical synthetic intermediate in the development of advanced therapeutics, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Allyl 3-amino-2-methoxybenzoate is a highly functionalized anthranilic acid derivative that serves as a critical synthetic intermediate in the development of advanced therapeutics, including modulators of IL-12, IL-23, and IFN-alpha signaling pathways[1]. For researchers and drug development professionals, UV-Vis spectroscopy is an indispensable tool for monitoring the functionalization of this molecule. Because the aromatic ring is highly sensitive to electronic perturbations, structural modifications (such as protecting group additions or electrophilic aromatic substitutions) yield distinct, quantifiable shifts in the molecule's optical profile.

This guide provides an objective, data-driven comparison of allyl 3-amino-2-methoxybenzoate and two of its key synthetic derivatives, detailing the causality behind their spectral shifts and providing a self-validating protocol for experimental replication.

Structural Causality: The "Push-Pull" Chromophore

The UV-Vis absorption profile of allyl 3-amino-2-methoxybenzoate is dictated by the delicate electronic balance across its aromatic chromophore:

  • Auxochromes (Electron-Donating Groups): The primary amine ( −NH2​ ) at position 3 and the methoxy group ( −OCH3​ ) at position 2 actively donate electron density into the π -system via resonance ( +R ) and inductive effects.

  • Conjugated Acceptor (Electron-Withdrawing Group): The allyl ester ( −COOCH2​CH=CH2​ ) at position 1 acts as a π -electron acceptor.

This arrangement creates a continuous "push-pull" dipole. The interaction between the amine's lone pair and the ester's carbonyl group significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the n→π∗ and π→π∗ transitions undergo a strong bathochromic (red) shift compared to unsubstituted benzene, typically manifesting as distinct absorption bands around 286 nm and 340 nm[2].

Comparative Spectral Performance

To understand how specific functionalizations alter the optical performance of the base compound, we compare it against two common derivatives: an N-acetylated variant and a 5-nitro variant.

Quantitative Data Summary
CompoundStructural ModificationPrimary λmax​ ( π→π∗ )Secondary λmax​ ( n→π∗ )Est. Molar Absorptivity ( ε )Visual Appearance
Allyl 3-amino-2-methoxybenzoate None (Base Compound)~286 nm~340 nm~3,500 M−1cm−1 Colorless to Pale Yellow
Allyl 3-acetamido-2-methoxybenzoate N-Acetylation~275 nm~310 nm~2,100 M−1cm−1 Colorless
Allyl 3-amino-5-nitro-2-methoxybenzoate 5-Nitro Addition~310 nm~395 nm~8,400 M−1cm−1 Deep Yellow / Orange
Mechanistic Breakdown of the Shifts
  • Hypsochromic Shift via N-Acetylation: Converting the primary amine to an acetamide drastically reduces its electron-donating capacity. The nitrogen's lone pair becomes delocalized into the adjacent acetyl carbonyl group rather than the aromatic ring. This disruption of the push-pull system increases the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift of the secondary peak from 340 nm down to ~310 nm.

  • Bathochromic Shift via Nitration: Adding a nitro group ( −NO2​ ) at position 5 places a powerful electron-withdrawing group para to the amine. This creates a dominant, extended conjugation pathway across the entire molecule. The extreme stabilization of the LUMO causes a massive bathochromic (red) shift , pushing the secondary absorption band near 400 nm and inducing a visible yellow/orange color.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data (E-E-A-T Trustworthiness), the following UV-Vis acquisition protocol incorporates built-in validation steps to prevent concentration-dependent artifacts (e.g., excimer formation or solvent-solute aggregation).

Step 1: Solvent Selection & Solubilization

  • Action: Dissolve the target compound in Spectroscopic Grade Methanol (MeOH).

  • Causality: Polar protic solvents like MeOH stabilize the polar excited states of push-pull chromophores, yielding sharper n→π∗ transition peaks.

Step 2: Linearity Check (The Self-Validation Step)

  • Action: Prepare a 5-point serial dilution ranging from 10μM to 50μM . Measure the absorbance at the anticipated λmax​ for all five samples.

  • Validation Criterion: Plot Absorbance vs. Concentration. The protocol is only validated if the linear regression yields an R2≥0.999 .

  • Causality: A perfect linear correlation confirms strict adherence to the Beer-Lambert law ( A=εlc ), proving the sample is fully dissolved and free from optical artifacts like dimer aggregation.

Step 3: Baseline Correction

  • Action: Fill two matched quartz cuvettes (1 cm path length) with pure MeOH. Run a baseline scan to zero the instrument.

  • Causality: Eliminates background absorbance from the solvent and the quartz matrix.

Step 4: Spectral Acquisition

  • Action: Replace the sample cuvette with the 30μM analyte solution. Scan from 200 nm to 600 nm at a scan rate of 120 nm/min.

  • Action: Extract the λmax​ values and calculate the exact molar absorptivity ( ε ) using the validated Beer-Lambert plot.

Workflow Visualization

UVVis_Protocol N1 1. Analyte Solubilization (Spectroscopic MeOH) N2 2. Linearity Validation (5-Point Dilution Series) N1->N2 Prevents Aggregation N3 3. Baseline Subtraction (Solvent Blanking) N2->N3 R² ≥ 0.999 (Self-Validation) N4 4. Full Spectrum Scan (200 - 600 nm) N3->N4 Removes Artifacts N5 5. Data Synthesis (λmax & ε Extraction) N4->N5 Yields Optical Profile

Figure 1: Self-validating UV-Vis spectroscopic workflow ensuring Beer-Lambert compliance.

References

  • Title: US11021475B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses Source: Google Patents URL
  • Source: MDPI (Marine Drugs)

Sources

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Guide: Personal Protective Equipment for Allyl 3-amino-2-methoxybenzoate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Allyl 3-amino-2-methoxybenzoate. The following protocols are designed to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Allyl 3-amino-2-methoxybenzoate. The following protocols are designed to establish a self-validating system of safety, ensuring that every step is grounded in established scientific principles and best practices for chemical handling.

The Cornerstone of Safety: Hazard Assessment and Control

Before handling any chemical, a thorough hazard assessment is paramount.[5][6] For Allyl 3-amino-2-methoxybenzoate, this involves recognizing its constituent parts: an aromatic amine, which as a class can have significant health effects, and a benzoate ester. All handling procedures must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a passive checklist but an active strategy to mitigate identified risks. The following is a breakdown of the minimum required PPE for handling Allyl 3-amino-2-methoxybenzoate.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation from related compounds, robust eye protection is non-negotiable.[1][2][3]

  • Standard Operations: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[5][9] Standard safety glasses do not provide adequate protection from splashes and are insufficient.

  • High-Risk Procedures: When there is an increased risk of splashing or aerosol generation (e.g., heating, vortexing, or handling larger volumes), a full-face shield must be worn in conjunction with chemical splash goggles.[7][9]

Hand Protection: Preventing Dermal Absorption

Aromatic amines can be absorbed through the skin, making proper glove selection critical.

  • Glove Type: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact.[7][10] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.

  • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use.[6] Employ the "double-gloving" technique for added protection during high-risk procedures.

  • Breakthrough Time: It is crucial to consult the glove manufacturer's compatibility chart to understand the breakthrough time for the specific chemicals being used. Do not wear gloves beyond their protective limits. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[11]

Skin and Body Protection: A Barrier Against Contamination

Protecting the skin and personal clothing from accidental contact is a fundamental laboratory safety practice.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.

  • Apparel: Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.

  • Enhanced Protection: For operations involving larger quantities or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[7][10]

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory irritation necessitates strict controls to prevent inhalation.[1][3][4]

  • Primary Control: All procedures that may generate dust, aerosols, or vapors must be conducted within a properly functioning chemical fume hood.[7]

  • Secondary Control: If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.[7][12] Respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[10]

Summary of Personal Protective Equipment

The following table summarizes the recommended PPE for handling Allyl 3-amino-2-methoxybenzoate.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Weighing and Transfer (<1g) Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Solution Preparation and Reactions Chemical Splash Goggles and Face ShieldNitrile or Neoprene Gloves (Double-Gloved)Lab Coat, Chemical-Resistant Apron, Long Pants, Closed-Toe ShoesChemical Fume Hood
Large-Scale Operations (>10g) Chemical Splash Goggles and Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant Suit or Coveralls, Lab Coat, Apron, Long Pants, Closed-Toe ShoesChemical Fume Hood (Respirator on standby for emergencies)
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Suit or CoverallsNIOSH-Approved Respirator with Organic Vapor Cartridge
Waste Disposal Chemical Splash GogglesNitrile or Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesWell-Ventilated Area

Operational and Disposal Plans

PPE Donning and Doffing Protocol

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Attire: Confirm proper lab attire (long pants, closed-toe shoes).

  • Outer Garments: Don lab coat and/or apron.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Outer Garments: Remove the apron or lab coat by turning it inside out.

  • Eye and Face Protection: Remove the face shield and goggles from the back.

  • Respiratory Protection: If used, remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Spill Response and Disposal

In the event of a spill, evacuate the area and alert your supervisor. Only personnel trained in spill response should proceed with cleanup, wearing the appropriate PPE as outlined in the table above.[7] Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container for hazardous waste disposal according to your institution's and local regulations.[7][8]

References

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  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Amtrade. [Link]

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  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment Safety Guide. (n.d.). OshaEducationCenter.com. [Link]

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  • Chemical Safety in the Workplace. (2024). Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention. [Link]

  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of Tennessee Knoxville. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000). CDC Stacks. [Link]

  • Safety Data Sheet: Benzoic acid ethyl ester. (2024). Carl ROTH. [Link]

  • Personal Protective Equipment Selection Guide. (2015). Princeton University Environmental Health & Safety. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Grup Barcelonesa. [Link]

  • SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride. (2023). Fisher Scientific. [Link]

  • MATERIAL SAFETY DATA SHEET - 4-hydroxy-3- methoxybenzaldehyde. (n.d.). Carlo Erba Reagents. [Link]

  • Allyl carbamate — Chemical Substance Information. (n.d.). NextSDS. [Link]

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